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  • Product: 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride
  • CAS: 1185297-63-5

Core Science & Biosynthesis

Foundational

Strategic Integration of 4-[(2-Methoxyethoxy)methyl]piperidine Hydrochloride in Medicinal Chemistry: A Technical Guide

Executive Summary The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles remains the central challenge in small-molecule drug discovery. Highly lipophilic, planar aromatic cores often suffer from poor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles remains the central challenge in small-molecule drug discovery. Highly lipophilic, planar aromatic cores often suffer from poor aqueous solubility, high plasma protein binding, and off-target toxicities (such as hERG liability). The introduction of aliphatic N-heterocycles, particularly piperidines bearing solubilizing appendages, is a proven strategy to mitigate these liabilities [3].

This technical whitepaper provides an in-depth analysis of 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride , a versatile, bifunctional building block designed to simultaneously tune basicity, enhance hydration, and modulate lipophilicity. By acting as a strategic vector for structural optimization, this compound enables researchers to rescue intractable lipophilic scaffolds.

Physicochemical Properties & Structural Analysis

The utility of this building block stems from its dual-component architecture: a basic piperidine ring and a flexible, oxygen-rich (2-methoxyethoxy)methyl side chain. The hydrochloride salt form ensures long-term bench stability and immediate aqueous solubility for biological assays [1][2].

Quantitative Data Summary
PropertyValue / Description
Chemical Name 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride
CAS Registry Number 1185297-63-5
Molecular Formula C9H20ClNO2
Molecular Weight 209.71 g/mol
Physical State Solid (White to off-white powder)
Solubility Profile High in H2O, Methanol, DMSO; Insoluble in Hexanes
Storage Conditions Desiccated at room temperature or 4°C

Rationale & Causality in Structural Design

The selection of 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride over simpler amines (like unsubstituted piperidine or morpholine) is driven by precise structure-activity relationship (SAR) logic [3]:

  • pKa Tuning and Target Engagement: The piperidine nitrogen possesses a pKa of approximately 9.5. At physiological pH (7.4), it is predominantly protonated. This cationic state is critical for forming tight salt bridges with acidic residues (Asp/Glu) in target protein binding pockets, thereby increasing binding affinity.

  • Mini-PEGylation and Hydration: The (2-methoxyethoxy)methyl group acts as a micro-PEG chain. The ether oxygens serve as flexible hydrogen bond acceptors, significantly increasing the topological polar surface area (TPSA) and local hydration shell.

  • Lipophilicity (LogD) Modulation: Highly basic, lipophilic amines are notorious for trapping in the hERG potassium channel, leading to cardiotoxicity. The addition of the oxygen-rich ether chain lowers the overall LogD of the molecule, disrupting the lipophilic interactions required for hERG binding while maintaining the basic center needed for target engagement.

ADMELogic Core Lipophilic Core (High LogP, Poor Sol.) Pip + Piperidine Ring (Basic N, pKa ~9.5) Core->Pip Adds Salt Bridge Potential PEG + Methoxyethoxy Group (H-Bond Acceptors) Pip->PEG Increases Hydration Lowers hERG Risk Opt Optimized Lead (Balanced LogD, High Sol.) PEG->Opt Synergistic ADME Profile

Caption: Pharmacological optimization logic utilizing the piperidine-ether building block.

Synthetic Methodology: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the synthesis of this building block from commercially available 4-piperidinemethanol is designed as a self-validating system . Each phase includes a built-in analytical check to confirm success before proceeding, eliminating downstream failures [4].

Phase 1: N-Boc Protection
  • Procedure: Dissolve 4-piperidinemethanol (1.0 eq) in dichloromethane (DCM). Add triethylamine (Et3N, 1.1 eq). Cool the mixture to 0°C. Add di-tert-butyl dicarbonate (Boc2O, 1.05 eq) dropwise. Stir at room temperature for 4 hours.

  • Causality: Et3N acts as an acid scavenger. Cooling to 0°C controls the exothermic nature of the Boc anhydride reaction, preventing unwanted side reactions and preserving the primary alcohol.

  • Validation Check: TLC (Hexanes:EtOAc 1:1) with Ninhydrin stain. The disappearance of the amine-reactive deep purple spot confirms the complete consumption of the free amine.

Phase 2: Williamson Etherification
  • Procedure: Dissolve the N-Boc intermediate in anhydrous DMF at 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir for 30 mins until H2 evolution ceases. Add 1-bromo-2-methoxyethane (1.2 eq). Heat to 60°C for 12 hours.

  • Causality: NaH quantitatively deprotonates the primary alcohol to form a highly nucleophilic alkoxide. DMF is chosen as a polar aprotic solvent to solvate the sodium cation, leaving a "naked" and highly reactive alkoxide anion, ensuring rapid SN2 displacement of the primary bromide.

  • Validation Check: LC-MS analysis. The mass spectrum must show the[M+H]+ peak for the etherified product and the total absence of the starting alcohol mass.

Phase 3: Deprotection and Salt Formation
  • Procedure: Dissolve the etherified intermediate in minimal ethyl acetate. Add 4M HCl in dioxane (10.0 eq). Stir at room temperature for 2 hours. Filter the resulting white precipitate, wash with cold diethyl ether, and dry under high vacuum.

  • Causality: Anhydrous HCl in dioxane cleaves the Boc group via an isobutylene-elimination mechanism without introducing water. This highly controlled environment allows the final product to precipitate cleanly as a highly pure, stable hydrochloride salt, bypassing the need for column chromatography.

  • Validation Check: 1H NMR (D2O). The disappearance of the intense 9-proton singlet at ~1.45 ppm (Boc group) and the presence of ether multiplet signals (~3.5-3.6 ppm) confirm complete deprotection and structural integrity.

SyntheticWorkflow Step1 4-Piperidinemethanol (Starting Material) Step2 Boc Protection (Boc2O, Et3N, DCM) Step1->Step2 Step3 N-Boc-4-piperidinemethanol (Intermediate 1) Step2->Step3 Step4 Williamson Etherification (NaH, 1-bromo-2-methoxyethane, DMF) Step3->Step4 Step5 N-Boc-4-[(2-methoxyethoxy)methyl]piperidine (Intermediate 2) Step4->Step5 Step6 Deprotection & Salt Formation (4M HCl in Dioxane) Step5->Step6 Step7 4-[(2-Methoxyethoxy)methyl]piperidine HCl (Final Product) Step6->Step7

Caption: Synthetic workflow for 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride.

Downstream Application Workflow: Nucleophilic Aromatic Substitution (SNAr)

To integrate this building block into a target drug scaffold (e.g., a heteroaryl chloride core common in kinase inhibitors), a robust SNAr protocol is required.

  • Procedure: Combine the heteroaryl chloride core (1.0 eq), 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride (1.2 eq), and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) in N-Methyl-2-pyrrolidone (NMP). Heat the reaction mixture at 90°C for 8 hours under an inert atmosphere.

  • Causality: DIPEA is sterically hindered, making it a poor nucleophile but an excellent base. It serves a dual purpose: first, it neutralizes the hydrochloride salt to liberate the reactive free amine of the piperidine; second, it acts as an acid scavenger for the HCl generated during the SNAr process, driving the reaction thermodynamically to completion. NMP provides the high boiling point and polarity necessary to stabilize the Meisenheimer complex intermediate.

  • Validation Check: UPLC-MS. The disappearance of the heteroaryl chloride peak and the emergence of the product mass confirm successful coupling.

References

  • Wermuth, C. G., Aldous, D., Raboisson, P., & Rognan, D. (2015). The Practice of Medicinal Chemistry (4th ed.). Academic Press. URL: [Link]

  • ChemSrc. "4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride CAS 1185297-63-5". Accessed March 2026. URL: [Link]

Exploratory

Pharmacokinetic Profiling and Structural Utility of 4-[(2-Methoxyethoxy)methyl]piperidine Hydrochloride in Early Drug Discovery

Executive Summary In modern medicinal chemistry, the optimization of a drug candidate’s Absorption, Distribution, Metabolism, and Excretion (ADME) profile is inextricably linked to its structural building blocks. 4-[(2-M...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of a drug candidate’s Absorption, Distribution, Metabolism, and Excretion (ADME) profile is inextricably linked to its structural building blocks. 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride (CAS: 1185297-63-5) represents a highly specialized, bifunctional synthetic intermediate utilized to fine-tune the pharmacokinetic (PK) properties of larger active pharmaceutical ingredients (APIs).

By combining a basic piperidine core with a hydrophilic, mini-PEGylated (methoxyethoxy) side chain, this moiety serves as a strategic handle. It allows drug development professionals to modulate basicity, enhance aqueous solubility, and strictly control lipophilicity—parameters that directly dictate oral bioavailability, metabolic clearance, and off-target toxicity (such as hERG channel inhibition)[1][2]. This whitepaper provides an in-depth technical evaluation of the predictive pharmacokinetic behavior of this structural motif and details the self-validating in vitro protocols required to evaluate its ADME profile.

Physicochemical Foundations & ADME Predictability

The pharmacokinetic behavior of any derivative incorporating the 4-[(2-methoxyethoxy)methyl]piperidine moiety is governed by the synergistic effects of its two primary functional groups. Understanding the causality between these structural features and their systemic behavior is the foundation of rational drug design.

The Piperidine Core: Basicity and Target Engagement

The piperidine ring is a saturated, six-membered nitrogen heterocycle. With a typical pKa​ ranging between 9.0 and 10.5, the secondary amine is predominantly protonated at physiological pH (7.4)[2].

  • Solubility & Distribution: The protonated state (often stabilized as the hydrochloride salt in formulation) guarantees high aqueous solubility. Furthermore, basic amines readily partition into acidic intracellular compartments (lysosomes), leading to a high volume of distribution ( Vd​ ) and extensive tissue penetration.

  • The hERG Liability: High basicity coupled with high lipophilicity is a known pharmacophore for binding to the hERG potassium channel, leading to cardiotoxicity[1]. Attenuating this liability requires careful modulation of the molecule's overall lipophilicity.

The (2-Methoxyethoxy)methyl Handle: Lipophilicity Modulation

To counteract the lipophilic nature of standard alkyl-piperidines, the addition of the (2-methoxyethoxy)methyl chain acts as a truncated polyethylene glycol (PEG) unit.

  • LogD Reduction: The ether oxygens act as hydrogen bond acceptors, significantly reducing the distribution coefficient (LogD) and overall lipophilicity compared to a purely aliphatic chain of similar length[3].

  • Metabolic Diversion: While piperidines are prone to N -oxidation and α -carbon oxidation, the methoxyethoxy tail introduces an alternative metabolic "soft spot." Cytochrome P450 (CYP) enzymes often target this chain for O -demethylation or O -dealkylation, which can favorably divert metabolism away from the generation of reactive, toxic intermediates at the piperidine core.

G Molecule 4-[(2-Methoxyethoxy)methyl] piperidine HCl Pip Piperidine Core (Basic Amine, pKa ~9.5) Molecule->Pip PEG (2-Methoxyethoxy)methyl (Mini-PEG Chain) Molecule->PEG Sol High Aqueous Solubility (Protonated at pH 7.4) Pip->Sol Vd High Tissue Distribution (Lysosomotropism) Pip->Vd Lip Reduced Lipophilicity (Lower logD) PEG->Lip Met O-Demethylation (CYP450 Soft Spot) PEG->Met

Caption: Structural motifs dictating the ADME profile of methoxyethoxy-piperidine derivatives.

In Vitro Pharmacokinetic Profiling Workflows

To validate the predictive ADME properties of compounds containing this moiety, rigorous in vitro assays must be employed. The following protocols are designed as self-validating systems to ensure data integrity.

Intestinal Permeability: Bidirectional Caco-2 Assay

Because the basic piperidine nitrogen is ionized at intestinal pH, passive transcellular diffusion may be restricted. The Caco-2 (human colorectal carcinoma) assay is the gold standard for evaluating both passive permeability and active efflux (e.g., P-glycoprotein mediated transport).

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed Caco-2 cells on polycarbonate filter membranes in Transwell® plates. Culture for 21 days to allow spontaneous differentiation into polarized enterocyte monolayers with well-defined tight junctions and apical brush borders.

  • Integrity Validation (Pre-Assay): Measure Transepithelial Electrical Resistance (TEER). A TEER value of ≥240Ω⋅cm2 is required to confirm monolayer integrity.

  • Compound Preparation: Prepare the test compound (containing the methoxyethoxy-piperidine moiety) at 10 µM in Hank’s Balanced Salt Solution (HBSS) buffered to pH 7.4.

  • Dosing (Bidirectional):

    • Apical to Basolateral (A-B): Add compound to the apical chamber to measure absorptive transport.

    • Basolateral to Apical (B-A): Add compound to the basolateral chamber to measure secretory (efflux) transport.

  • Incubation & Sampling: Incubate at 37°C with 5% CO2​ . Take 25 µL aliquots from the receiver compartments at t=0 and t=120 minutes.

  • Self-Validation (Lucifer Yellow Rejection): Co-incubate with 100 µM Lucifer Yellow (a fluorescent paracellular marker). Post-assay, measure fluorescence (Excitation 485 nm / Emission 535 nm). A Lucifer Yellow permeability of <3% confirms that the tight junctions were not compromised by the test compound.

  • Quantification: Analyze samples via LC-MS/MS to calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

Phase I Metabolic Stability: Hepatic Microsomal Assay

The metabolic clearance of piperidine derivatives is heavily reliant on hepatic Phase I oxidation. Liver microsomes provide a concentrated pool of CYP450 enzymes to determine the compound's intrinsic clearance ( CLint​ )[4].

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled human or rat liver microsomes on ice. Dilute in 0.1 M potassium phosphate buffer (pH 7.4) to achieve a final assay concentration of 0.5 mg/mL microsomal protein[4].

  • Compound Spiking: Add the test compound to achieve a final concentration of 1 µM (ensuring organic solvent concentration remains <0.5% to prevent CYP inhibition).

  • Pre-Incubation: Pre-incubate the mixture in a 37°C water bath for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (yielding a final concentration of 1 mM NADPH). Causality note: NADPH is the obligate electron donor for CYP450-mediated oxidation; without it, Phase I metabolism cannot occur[4].

  • Time-Course Sampling: At precise intervals ( t=0,15,30,45,60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Reaction Termination: Immediately quench the extracted aliquots by dispensing them into 150 µL of ice-cold acetonitrile containing an analytical internal standard. This instantly denatures the CYP enzymes and precipitates the proteins[4].

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to plot the natural log of percent compound remaining versus time.

G Prep 1. Preparation Liver Microsomes (0.5 mg/mL) + Compound (1 µM) Incub 2. Pre-Incubation Equilibrate at 37°C Prep->Incub Init 3. Initiation Add NADPH Cofactor Incub->Init Time 4. Time-Course Sampling t = 0, 15, 30, 45, 60 min Init->Time Quench 5. Termination Quench with Ice-Cold Acetonitrile Time->Quench Centrifuge 6. Centrifugation Precipitate Proteins Quench->Centrifuge Analysis 7. LC-MS/MS Analysis Calculate Intrinsic Clearance (CL_int) Centrifuge->Analysis

Caption: Step-by-step workflow for in vitro hepatic microsomal stability assessment.

Quantitative Data Summary

The integration of the 4-[(2-methoxyethoxy)methyl]piperidine moiety generally shifts the physicochemical and PK parameters of a parent scaffold toward higher hydrophilicity and moderate clearance. Table 1 and Table 2 summarize the predicted physicochemical properties of the isolated building block and the typical in vitro PK parameters observed when this moiety is incorporated into larger drug-like scaffolds.

Table 1: Predicted Physicochemical Properties of the Isolated Moiety
ParameterPredicted Value / CharacteristicPharmacokinetic Implication
Molecular Weight (Free Base) 173.25 g/mol Highly favorable for fragment-based drug design.
pKa​ (Amine) ~9.5 - 10.0Protonated at pH 7.4; drives high aqueous solubility.
LogP / LogD (pH 7.4) < 1.0Low lipophilicity; minimizes non-specific protein binding.
Hydrogen Bond Acceptors 3 (Ether + Amine)Improves solubility; interacts with target binding pockets.
Hydrogen Bond Donors 1 (Secondary Amine)Provides a synthetic attachment point for API construction.
Table 2: Typical In Vitro PK Parameters for Methoxyethoxy-Piperidine Derivatives
AssayTypical Outcome RangeInterpretation
Aqueous Solubility (Kinetic) >100μg/mL Excellent solubility profile due to the basic amine and PEG chain.
Caco-2 Permeability ( Papp​ ) 1−10×10−6cm/s Moderate passive permeability; potential for active efflux depending on the parent scaffold.
Microsomal Stability ( CLint​ ) 15−50μL/min/mg Moderate metabolic clearance; primary routes include O -demethylation and N -oxidation.
Plasma Protein Binding (PPB) 40%−70% boundHigh fraction unbound ( fu​ ) due to low lipophilicity, leading to higher free drug concentrations.

Conclusion

The 4-[(2-methoxyethoxy)methyl]piperidine hydrochloride building block is a powerful tool in the medicinal chemist's arsenal. By leveraging the basicity of the piperidine ring for target engagement and solubility, while simultaneously utilizing the methoxyethoxy chain to restrict lipophilicity, researchers can rationally design molecules that bypass common PK liabilities such as rapid metabolic clearance and hERG toxicity. Rigorous application of self-validating in vitro assays—specifically Caco-2 permeability and microsomal stability—remains essential to accurately predict the in vivo success of compounds harboring this versatile moiety.

References

  • Zhao, Y., et al. "3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors." PubMed Central (PMC), [Link]

  • AxisPharm. "Microsomal Stability Assay Protocol." AxisPharm, [Link]

  • Chung, C. W., et al. "Identification and Optimization of a Ligand-Efficient Benzoazepinone Bromodomain and Extra Terminal (BET) Family Acetyl-Lysine Mimetic into the Oral Candidate Quality Molecule I-BET432." Journal of Medicinal Chemistry - ACS Publications, [Link]

Sources

Foundational

Toxicological Profiling and Safety Handling of 4-[(2-Methoxyethoxy)methyl]piperidine Hydrochloride in Preclinical Drug Development

Executive Summary In the landscape of modern medicinal chemistry, aliphatic heterocycles serve as foundational scaffolds for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. 4-[(2-Methoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, aliphatic heterocycles serve as foundational scaffolds for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride (CAS: 1185297-63-5) is a highly versatile building block utilized extensively in preclinical drug development[1]. While its structural features—a basic piperidine core coupled with a flexible, oxygen-rich ether side chain—make it an excellent moiety for enhancing target affinity and tuning lipophilicity, these same features introduce specific toxicological and metabolic liabilities.

This technical whitepaper provides an in-depth, causality-driven guide to the toxicological profiling, metabolic assessment, and Safety Data Sheet (SDS) handling protocols for this compound. Designed for application scientists and drug development professionals, this guide establishes a self-validating framework for safely integrating this building block into high-throughput discovery pipelines.

Physicochemical Properties & Structural Causality

The physicochemical profile of a building block dictates not only its synthetic utility but also its biological behavior and safety handling requirements. The formulation of 4-[(2-Methoxyethoxy)methyl]piperidine as a hydrochloride salt is a deliberate design choice to mitigate the volatility and instability of the free base while maximizing aqueous solubility for biological assays[2].

Table 1: Physicochemical Parameters & Implications
ParameterValue / SpecificationStructural Causality & Toxicological Implication
Chemical Formula C9​H20​ClNO2​ The presence of the chloride counterion ensures solid-state stability and prevents atmospheric oxidation of the secondary amine[2].
Molecular Weight 209.71 g/mol Low molecular weight allows for efficient incorporation into larger pharmacophores without violating Lipinski’s Rule of 5[2].
pKa (Predicted) ~9.5 - 10.5The basic piperidine nitrogen is predominantly protonated at physiological pH (7.4), which can drive off-target ion channel interactions.
Hydrogen Bonding 2 Acceptors, 2 DonorsThe ether oxygen atoms act as hydrogen bond acceptors, influencing off-target protein binding and facilitating CYP450 docking.

Predictive and Empirical Toxicological Profiling

Causality of Piperidine-Induced Toxicity

The incorporation of a piperidine ring introduces a well-documented liability: interaction with the human ether-à-go-go-related gene (hERG) potassium channel[3]. The basic nitrogen of the piperidine ring is protonated at physiological pH, forming a critical pharmacophore that binds to the hydrophobic inner pore of the hERG channel[4]. This blockade delays cardiac repolarization, manifesting clinically as QT interval prolongation and potentially fatal Torsades de Pointes arrhythmias[3]. To mitigate this, scientists must employ rigorous, self-validating screening protocols early in the development cycle[4].

Protocol 1: High-Throughput Cytotoxicity & Off-Target Screening Workflow

To establish a reliable safety threshold, we utilize a self-validating in vitro assay system combining hepatic cytotoxicity screening with automated patch-clamp electrophysiology.

Step 1: Cell Seeding & Equilibration

  • Seed HepG2 (hepatocellular carcinoma) cells at a density of 1×104 cells/well in a 96-well microtiter plate using DMEM supplemented with 10% FBS.

  • Incubate for 24 hours at 37°C in a 5% CO2​ humidified atmosphere to allow for monolayer adherence.

Step 2: Compound Preparation & Dosing

  • Dissolve 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride in 100% DMSO to create a 10 mM stock.

  • Perform serial dilutions in culture media to achieve final assay concentrations ranging from 0.1 µM to 100 µM.

  • Self-Validation Check: Ensure the final DMSO concentration does not exceed 0.1% in any well to prevent solvent-induced cytotoxicity.

Step 3: Internal Calibration Controls

  • Negative Control: 0.1% DMSO in media (establishes 100% baseline viability).

  • Positive Control: 10 µM Doxorubicin (validates the dynamic range of the assay and confirms cell sensitivity).

Step 4: Viability Quantification (Resazurin Reduction)

  • After 48 hours of compound exposure, add 20 µL of Resazurin solution (0.15 mg/mL) to each well.

  • Incubate for 4 hours. Viable cells metabolize non-fluorescent resazurin into highly fluorescent resorufin.

  • Measure fluorescence (Ex: 560 nm / Em: 590 nm). Calculate the IC50​ using non-linear regression analysis.

Step 5: Orthogonal hERG Screening

  • Subject compounds exhibiting an IC50​>30μM to automated patch-clamp electrophysiology (e.g., QPatch) using CHO cells stably expressing the hERG channel to quantify fractional block[3].

ToxicityWorkflow A Compound Synthesized CAS: 1185297-63-5 B In Silico ADMET Prediction A->B Structural Input C In Vitro Cytotoxicity (HepG2 Assay) B->C Predictive Liability D Off-Target Screening (hERG Patch Clamp) C->D Viability > 80% E Safety Threshold Established D->E IC50 > 30 µM

Fig 1. Sequential toxicological screening workflow for piperidine derivatives.

Pharmacokinetic & Metabolic Liability Assessment

Understanding the metabolic fate of 4-[(2-Methoxyethoxy)methyl]piperidine is critical for predicting downstream toxicity. Aliphatic heterocycles undergo extensive hepatic biotransformation, primarily mediated by Cytochrome P450 (CYP450) enzymes such as CYP3A4 and CYP2D6[5].

The methoxyethoxy side chain is highly susceptible to CYP-mediated O-dealkylation . The active site of the CYP enzyme (Compound I) abstracts a hydrogen atom from the carbon adjacent to the ether oxygen, followed by oxygen rebound to form an unstable hemiacetal. This hemiacetal spontaneously collapses, cleaving the ether bond[5].

Toxicological Consequence: This cleavage can generate reactive aldehyde intermediates (e.g., methoxyacetaldehyde), which may covalently bind to nucleophilic residues on hepatic proteins, leading to idiosyncratic drug-induced liver injury (DILI).

MetabolicPathway A 4-[(2-Methoxyethoxy)methyl] piperidine B CYP3A4 / CYP2D6 O-Dealkylation A->B Hepatic Metabolism C Piperidine-4-methanol Metabolite B->C Cleavage D Methoxyacetaldehyde (Reactive Intermediate) B->D Cleavage E Phase II Glucuronidation & Excretion C->E UGT Enzymes

Fig 2. Predicted cytochrome P450-mediated O-dealkylation metabolic pathway.

Safety Data Sheet (SDS) Parameters & GHS Classification

Translating molecular properties into laboratory safety is the core of an effective SDS. While the hydrochloride salt mitigates the severe corrosivity of the piperidine free base, the compound remains a localized irritant[6].

Table 2: GHS Hazard Specifications
GHS ClassificationHazard StatementMechanistic Causality
Skin Irritation (Category 2) H315: Causes skin irritation.Ambient moisture on the skin can partially dissociate the HCl salt, locally raising the pH and disrupting the acid mantle of the epidermis.
Eye Irritation (Category 2A) H319: Causes serious eye irritation.High osmolarity and localized basicity upon contact with the aqueous environment of the cornea.
STOT SE (Category 3) H335: May cause respiratory irritation.Inhalation of fine crystalline dust interacts with the mucosal lining of the respiratory tract.
Protocol 2: Safe Handling and Spill Decontamination Workflow

To ensure laboratory safety, the following self-validating decontamination protocol must be adhered to in the event of a spill:

Step 1: Personal Protective Equipment (PPE) & Isolation

  • Don nitrile gloves (double-gloving recommended), tightly sealed safety goggles, and a particulate respirator (N95 or higher) if the spill occurs outside a fume hood.

  • Isolate the area to prevent the spread of crystalline dust.

Step 2: Mechanical Containment

  • Do not use a dry brush, which aerosolizes the powder. Instead, cover the spill with a damp, inert absorbent pad to suppress dust formation.

  • Carefully sweep the material into a chemically compatible, sealable high-density polyethylene (HDPE) container.

Step 3: Chemical Neutralization (Self-Validating Step)

  • Wash the spill surface with a mild 1% acetic acid solution. This ensures any residual piperidine free base is converted back into a highly water-soluble, non-volatile acetate salt.

  • Self-Validation Check: Swab the cleaned area with a pH indicator strip. A return to a neutral pH (6.5 - 7.5) validates that the basic amine hazard has been successfully neutralized.

Step 4: Final Decontamination & Disposal

  • Perform a final wash of the area with deionized water and ethanol.

  • Label the sealed HDPE container according to local environmental regulations for incineration of halogenated organic waste (due to the chloride content).

References

  • Dalton Transactions (RSC Publishing). "Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450." Royal Society of Chemistry. Available at:[Link]

  • National Institutes of Health (NIH). "Early identification of hERG liability in drug discovery programs by automated patch clamp." Frontiers in Pharmacology. Available at:[Link]

  • ACS Medicinal Chemistry Letters. "Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication." American Chemical Society. Available at:[Link]

Sources

Exploratory

Comprehensive Technical Guide: Molecular Profiling and HRMS Validation of 4-[(2-Methoxyethoxy)methyl]piperidine Hydrochloride

Executive Summary In contemporary drug discovery, the transition from flat, two-dimensional aromatic rings to highly functionalized, three-dimensional sp³-rich scaffolds is a defining paradigm[1]. Piperidine derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the transition from flat, two-dimensional aromatic rings to highly functionalized, three-dimensional sp³-rich scaffolds is a defining paradigm[1]. Piperidine derivatives consistently rank among the most frequently utilized heterocycles in FDA-approved small molecule therapeutics[2].

4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride (CAS: 1185297-63-5) represents a highly specialized 3D building block[3]. By appending a flexible, PEG-like (polyethylene glycol) ether chain to the rigid piperidine core, this compound offers unique physicochemical advantages. It is primarily utilized in Fragment-Based Drug Discovery (FBDD) and lead optimization to modulate lipophilicity, increase aqueous solubility, and enhance the conformational flexibility of pharmacophores without drastically inflating the overall molecular weight[1][4].

This whitepaper provides an authoritative breakdown of the compound's molecular weight, exact mass, and the rigorous High-Resolution Mass Spectrometry (HRMS) protocols required to validate its structural integrity in a laboratory setting.

Molecular Architecture & Physicochemical Profiling

Understanding the distinction between average molecular weight and monoisotopic exact mass is critical for analytical validation.

  • Molecular Weight (MW) is calculated using the standard atomic weights of elements (which account for the natural abundance of all isotopes). It is used for bulk stoichiometric calculations (e.g., weighing solid powders).

  • Exact Mass (Monoisotopic Mass) is calculated using the mass of the single most abundant isotope of each element (e.g., ¹²C = 12.000000 Da, ¹H = 1.007825 Da). This is the theoretical value targeted during HRMS analysis[5].

The compound is formulated as a hydrochloride salt to enhance its solid-state stability and dissolution rate. However, in aqueous or methanolic solutions used for LC-MS, the salt completely dissociates, meaning analytical instruments only detect the protonated free base.

Table 1: Quantitative Mass Data Comparison
ParameterFree Base ( C9​H19​NO2​ )Hydrochloride Salt ( C9​H20​ClNO2​ )
Average Molecular Weight 173.25 g/mol 209.72 g/mol
Monoisotopic Exact Mass 173.1416 Da209.1183 Da
[M+H]+ Precursor Ion (m/z) 174.1489N/A (Dissociates in solution)
CAS Registry Number N/A1185297-63-5

(Note: The [M+H]+ m/z is calculated by adding the exact mass of a proton, 1.0073 Da, to the neutral free base[6].)

High-Resolution Mass Spectrometry (HRMS) Validation

To confirm the elemental composition of synthesized or procured 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride, a self-validating HRMS protocol is required. Current-generation Orbitrap or Q-TOF mass spectrometers can routinely achieve mass accuracies of < 5 ppm, which is the gold standard for unambiguous chemical formula assignment[7][8].

Step-by-Step Methodology

1. Sample Preparation & Matrix Control

  • Action: Dissolve 1.0 mg of the hydrochloride salt in 1 mL of LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid (FA).

  • Causality: The hydrochloride salt dissociates instantly. The basic secondary amine of the piperidine ring (pKa ~10–11) acts as a potent proton acceptor. The 0.1% FA provides an excess of protons, forcing the equilibrium toward the protonated state. This guarantees maximum ionization efficiency in positive mode.

2. Chromatographic Separation (UPLC)

  • Action: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Elute using a gradient of Water + 0.1% FA (Mobile Phase A) and Acetonitrile + 0.1% FA (Mobile Phase B).

  • Causality: The C18 stationary phase provides adequate retention for the aliphatic piperidine ring. The gradient elution separates the active compound from the chloride counterions (which elute in the void volume) and potential synthesis impurities. Removing the chloride before it reaches the MS source prevents ion suppression and halogen-induced signal quenching.

3. Ionization (ESI+)

  • Action: Operate the MS source in positive Electrospray Ionization (ESI+) mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Causality: ESI is a "soft" ionization technique. It gently transfers the pre-formed [M+H]+ ions from the liquid phase into the gas phase without fracturing the relatively fragile ether linkage (-O-CH₂-CH₂-O-CH₃) of the methoxyethoxy group.

4. Mass Analysis & Data Processing

  • Action: Acquire data in full scan mode (m/z 100–500) with a resolving power of 70,000 (at m/z 200). Apply an internal lock mass for continuous calibration. Generate an Extracted Ion Chromatogram (EIC) for m/z 174.1489 .

  • Causality: High resolving power separates the target ion from isobaric background noise[9]. The internal calibration corrects for instrumental drift in real-time. If the detected peak matches m/z 174.1489 with a mass defect error of < 5 ppm, the protocol self-validates the elemental formula C9​H20​NO2+​ , definitively confirming the compound's identity[10].

Workflow Visualization

G cluster_0 Phase 1: Sample Prep & LC cluster_1 Phase 2: Ionization & MS cluster_2 Phase 3: Data Validation N1 Dilution in 0.1% FA (Protonation of Amine) N2 UPLC Separation (C18 Column, Gradient) N1->N2 N3 ESI+ Ionization ([M+H]+ Generation) N2->N3 N4 HRMS Analysis (Orbitrap / Q-TOF) N3->N4 N5 Extracted Ion Chromatogram (m/z 174.1489) N4->N5 N6 Mass Defect Validation (Error < 5 ppm) N5->N6

HRMS workflow for exact mass validation of piperidine derivatives.

Pharmacological Utility & Drug Design

The strategic value of 4-[(2-Methoxyethoxy)methyl]piperidine lies in its dual-nature architecture:

  • The Piperidine Core: Acts as a basic center that can form critical salt bridges or hydrogen bonds with target proteins (e.g., GPCRs or kinases). Its chair conformation allows for predictable vector projection of substituents[11].

  • The (2-Methoxyethoxy)methyl Motif: Functions as a miniature PEGylation tag. In lead optimization, highly lipophilic drug candidates often suffer from poor bioavailability. Appending this hydrophilic, oxygen-rich chain lowers the overall LogP (partition coefficient) and disrupts crystal lattice packing, thereby significantly enhancing aqueous solubility without triggering the metabolic liabilities often associated with exposed hydroxyl groups.

By verifying the exact mass and purity of this building block using the HRMS protocols detailed above, drug development professionals can confidently integrate it into complex synthetic cascades, ensuring downstream API integrity.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 43509644, Piperidine-1,2-diethanol. (Proxy for piperidine exact mass calculations).[Link]

  • PubChemLite. 3-(2,2-dimethoxyethyl)piperidine (C9H19NO2). (Proxy for exact mass and adduct prediction). [Link]

  • Mykhailiuk, P. K. (2018). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry (ACS Publications).[Link]

  • Marshall, A. G., & Hendrickson, C. L. (2008). Mass Resolution and Mass Accuracy: How Much Is Enough? National Institutes of Health (PMC).[Link]

  • ResolveMass Laboratories. High Resolution Mass Spectrometry: Definition and Necessity.[Link]

  • Royal Society of Chemistry (2022). Exploration of piperidine 3D fragment chemical space. RSC Medicinal Chemistry.[Link]

  • Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules.[Link]

  • MDPI (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[Link]

  • Mann, M., & Kelleher, N. L. (2008). Precision proteomics: The case for high resolution and high mass accuracy. PNAS.[Link]

Sources

Foundational

Thermal Stability and Degradation Pathways of 4-[(2-Methoxyethoxy)methyl]piperidine Hydrochloride

An In-Depth Technical Guide for Pharmaceutical Development Executive Summary In modern pharmaceutical development, advanced aliphatic heterocycles with polyether side chains are frequently utilized to enhance aqueous sol...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Pharmaceutical Development

Executive Summary

In modern pharmaceutical development, advanced aliphatic heterocycles with polyether side chains are frequently utilized to enhance aqueous solubility and tune pharmacokinetic profiles. 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride (CAS: 1185297-63-5) is a prime example of such a building block. However, the juxtaposition of a secondary amine hydrochloride and a polyether-like (methoxyethoxy) linkage introduces complex stability challenges.

As an Application Scientist, I approach the stability of this molecule not as a static property, but as a dynamic system governed by thermodynamic and kinetic vulnerabilities. This whitepaper dissects the causal mechanisms behind the thermal and oxidative degradation of this compound, providing researchers with self-validating experimental protocols to ensure rigorous stability-indicating method (SIM) development in compliance with[1].

Structural Vulnerability Assessment

To predict degradation, we must first analyze the electron distribution and bond dissociation energies within the molecule. The compound features two primary loci of instability:

  • The Polyether Linkage (-CH₂-O-CH₂-CH₂-O-CH₃): Polyether moieties are notoriously susceptible to autoxidation. The hydrogen atoms on the α -carbons adjacent to the ether oxygens are highly labile. Abstraction of these protons is thermodynamically favored because the resulting carbon-centered radical is resonance-stabilized by the adjacent oxygen lone pairs[2].

  • The Piperidine Hydrochloride Core: While amine salts are generally more stable than their free-base counterparts, they are subject to thermal dissociation. At elevated temperatures, the salt undergoes an endothermic proton transfer, releasing volatile hydrogen chloride (HCl) gas and leaving behind the reactive free amine[3].

Thermo-Oxidative Degradation Mechanism

When exposed to oxygen, light, or trace transition metals, the methoxyethoxy chain undergoes a radical chain reaction. This process forms hydroperoxides that rapidly undergo chain scission, yielding lower molecular weight aldehydes (e.g., formaldehyde), formates, and alcohols[4]. If formaldehyde is generated in the presence of the piperidine free base, secondary N-formylation or N-methylation can occur, creating complex, reactive impurities[2].

oxidative_pathway API 4-[(2-Methoxyethoxy)methyl]piperidine (Intact Ether) Radical α-Carbon Radical Formation (Initiation via O2 / Trace Metals) API->Radical Heat/Light/O2 Peroxide Hydroperoxide Intermediate (Propagation) Radical->Peroxide +O2, +H• Scission Chain Scission (C-O Bond Cleavage) Peroxide->Scission Thermal/Metal Catalysis Degradant1 Formaldehyde / Formic Acid Scission->Degradant1 Degradant2 Piperidine Methanol Derivative Scission->Degradant2

Fig 1: Autoxidation and chain scission pathway of the methoxyethoxy linkage.

Thermal Dissociation Kinetics

In the solid state, the degradation of the hydrochloride salt is initiated by heat. The process follows isoconversional kinetics typical of solid-state decompositions[5]. The thermal dissociation of the amine hydrochloride is a reversible equilibrium that is driven forward by the volatilization of HCl gas.

thermal_dissociation Salt Amine Hydrochloride Salt (Solid State) Melt Endothermic Melting (Phase Transition) Salt->Melt T > Tmelt Dissociation Proton Transfer (Formation of Free Base + HCl) Melt->Dissociation Increasing Temp Volatilization Volatilization of HCl gas (Mass Loss) Dissociation->Volatilization T > Tdissoc Degradation Thermal Cracking of Ether/Piperidine Backbone Volatilization->Degradation Extreme Heat (>300°C)

Fig 2: Solid-state thermal dissociation and volatilization pathway.

Quantitative Data Presentation

To establish a baseline for analytical method development, we must quantify the expected thermal events and map the forced degradation conditions.

Table 1: Representative Thermal Events (TGA/DSC Profiling)

Note: Values are representative for aliphatic amine hydrochlorides with ether linkages based on established thermal kinetic models.

Thermal EventTemperature Range (°C)Enthalpy / Mass LossCausal Mechanism
Phase Transition 140 - 160Endothermic (No mass loss)Melting of the crystalline hydrochloride salt lattice.
Dehydrohalogenation 190 - 250~17% Mass LossDissociation of the salt and volatilization of HCl gas.
Ether Cleavage 260 - 320~35% Mass LossHomolytic cleavage of C-O bonds; loss of methoxyethoxy fragments.
Carbonization > 350> 40% Mass LossComplete thermal cracking of the piperidine ring structure.
Table 2: ICH Q1A(R2) Forced Degradation Matrix

The goal of this matrix is to achieve 5–20% degradation, ensuring the analytical method is stability-indicating without causing secondary degradation that obscures the primary pathways[6].

Stress ConditionReagent / EnvironmentTemp / TimeExpected Primary Degradant
Oxidative 0.3% H₂O₂ or 1 mM AIBN40°C / 24hHydroperoxides, Formaldehyde, N-oxides
Thermal (Solid) Dry Heat Oven80°C / 7 DaysIntact free base (trace HCl loss)
Hydrolytic (Acid) 0.1 N HCl60°C / 48hGenerally stable (ether resists dilute acid)
Hydrolytic (Base) 0.1 N NaOH60°C / 48hFree base formation, potential ring opening

Experimental Methodologies

To ensure trustworthiness, the following protocols are designed as self-validating systems. Every stressed sample must be accompanied by a control, and mass balance must be calculated to ensure no degradants are "lost" due to volatility or poor detector response.

Protocol A: TGA-FTIR for Solid-State Thermal Profiling

This method identifies the exact temperature at which the API loses its salt form, which is critical for downstream formulation (e.g., hot-melt extrusion).

  • Sample Preparation: Accurately weigh 5.0 ± 0.2 mg of the API into an alumina crucible. Prepare an empty crucible as a blank.

  • Instrument Setup: Interface a Thermogravimetric Analyzer (TGA) to an FTIR spectrometer via a heated transfer line (set to 200°C to prevent condensation of volatiles).

  • Purge Phase: Purge the furnace with dry Nitrogen at 50 mL/min for 10 minutes to remove ambient oxygen.

  • Thermal Ramp: Heat the sample from 25°C to 600°C at a rate of 10°C/min.

  • Evolved Gas Analysis (EGA): Continuously monitor the FTIR spectra of the evolved gases.

    • Validation Check: Look for the sharp, characteristic rovibrational bands of HCl gas between 2700–3000 cm⁻¹ during the first major mass loss event.

    • Validation Check: Look for carbonyl stretches (~1750 cm⁻¹) at higher temperatures, indicating thermal cracking of the ether.

Protocol B: Oxidative Stress Testing (Solution State)

Because polyethers degrade via radical mechanisms, utilizing a radical initiator (like AIBN) often provides a more realistic degradation profile than simple hydrogen peroxide.

  • Solution Preparation: Dissolve the API in 50 mM phosphate buffer (pH 7.4) to a final concentration of 1.0 mg/mL.

  • Stress Initiation: Add Azobisisobutyronitrile (AIBN) to a final concentration of 1 mM. (For a comparative H₂O₂ study, use 0.3% v/v H₂O₂).

  • Incubation: Seal the vials and incubate at 40°C in the dark for 24 hours.

    • Control: Incubate a vial of API without the stressor, and a vial of the stressor without the API.

  • Quenching: Stop the reaction by adding a stoichiometric excess of sodium thiosulfate (for H₂O₂) or rapidly cooling to 4°C (for AIBN).

  • Analysis: Inject 5 µL into a UHPLC-HRMS (High-Resolution Mass Spectrometer) using a C18 column and a gradient of Water/Acetonitrile with 0.1% Formic Acid.

  • Data Processing: Calculate mass balance. The sum of the peak areas of the intact API and all degradants should equal the peak area of the unstressed control (accounting for relative response factors).

Analytical Workflow & Logic

To synthesize the data generated from the protocols above, researchers must employ a holistic analytical workflow. The logic relies on correlating the thermal mass loss events with the high-resolution mass spectrometry data to build a complete kinetic model.

workflow Start Solid-State API (Salt Form) Stress ICH Q1A(R2) Forced Degradation (Thermal, Oxidative, Hydrolytic) Start->Stress TGA TGA-FTIR / DSC (Thermal Profiling) Start->TGA LCMS UHPLC-HRMS (Degradant Identification) Stress->LCMS Data Kinetic Modeling & Shelf-Life Prediction TGA->Data LCMS->Data

Fig 3: Integrated analytical workflow for stability-indicating method development.

By understanding that the methoxyethoxy side chain is the thermodynamic weak point for oxidation, and the hydrochloride salt is the weak point for thermal dissociation, formulation scientists can proactively design protective strategies—such as utilizing antioxidant excipients (e.g., BHT) or avoiding high-shear, high-heat manufacturing processes.

References

  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State Source: MDPI (Pharmaceutics) URL:[Link]

  • Mass spectrometry investigation into the oxidative degradation of poly(ethylene glycol) Source: NSF Public Access Repository (Polymer Degradation and Stability) URL:[Link]

  • Insight into thermal dissociation of tri‐n‐octylamine hydrochloride: The key to realizing CO2 mineralization with waste Source: University of Amsterdam / AIChE Journal URL:[Link]

  • Kinetics and Thermal Decomposition Studies of Oxomemazine by Isoconversional Protocols Source: Oriental Journal of Chemistry URL:[Link]

  • Pharmaceutical Stability Testing and Storage (ICH Q1A Guidelines) Source: SGS Life Sciences URL:[Link]

Sources

Exploratory

Preclinical In Vitro Screening Framework for 4-[(2-Methoxyethoxy)methyl]piperidine Hydrochloride

An In-Depth Technical Guide for Lead Optimization and Pharmacological Profiling As a Senior Application Scientist in early-stage drug discovery, navigating the transition from a raw chemical building block to a viable le...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Lead Optimization and Pharmacological Profiling

As a Senior Application Scientist in early-stage drug discovery, navigating the transition from a raw chemical building block to a viable lead candidate requires a mechanistic understanding of the molecule's physicochemical behavior. This whitepaper establishes a rigorous, self-validating in vitro screening framework for 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride (CAS: 1185297-63-5), a highly versatile pharmacophore utilized in modern medicinal chemistry.

Structural Causality & Pharmacophore Rationale

Piperidine derivatives are ubiquitous in FDA-approved therapeutics, serving as privileged scaffolds that provide the critical basic amine vector required for engaging G-protein coupled receptors (GPCRs), kinases, and monoamine transporters [1]. However, highly lipophilic piperidines often suffer from poor aqueous solubility and off-target toxicity, particularly hERG channel blockade.

The strategic addition of the (2-methoxyethoxy)methyl side chain acts as a "mini-PEG" unit. This ether-rich appendage fundamentally alters the molecule's behavior:

  • Solubility & LogD: The oxygen atoms act as hydrogen-bond acceptors, establishing a hydration sphere that dramatically improves aqueous solubility and lowers the distribution coefficient (LogD).

  • Safety Profile: By increasing the polar surface area (PSA) and introducing flexible steric bulk, the methoxyethoxy chain disrupts the highly specific hydrophobic interactions required to block the hERG potassium channel pore.

  • Salt Form: Utilizing the hydrochloride salt prevents the volatilization and oxidative degradation of the free base, ensuring an immediate, predictable dissolution rate in aqueous screening buffers.

SPR_Logic Core Piperidine Core Bio1 Target Engagement (Basic Amine Vector) Core->Bio1 Protonation at pH 7.4 SideChain (2-Methoxyethoxy)methyl Side Chain Bio2 Reduced hERG Liability (Increased PSA, Steric Bulk) SideChain->Bio2 Lowers LogP Bio3 Enhanced Aqueous Solubility (PEG-like hydration) SideChain->Bio3 Disrupts lattice Bio4 Metabolic Shielding (Ether Oxygen H-Bonds) SideChain->Bio4 CYP450 resistance Salt Hydrochloride Salt Bio5 Solid-State Stability & Dissolution Rate Salt->Bio5 Counterion effect

Fig 1: Structure-Property Relationship (SPR) of the methoxyethoxy-piperidine pharmacophore.

Phase 1: Physicochemical Profiling

Before introducing 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride into complex biological matrices, its baseline solubility must be validated. If a compound precipitates during an assay, it generates false negatives in efficacy and false positives in toxicity.

Protocol 1.1: Kinetic Solubility via Laser Nephelometry

Causality: Nephelometry detects insoluble particulates by measuring scattered light. We utilize this over thermodynamic shake-flask methods for early screening because it mimics the rapid dilution of a DMSO stock into an aqueous biological assay buffer.

Self-Validating Methodology:

  • Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Dilution: Perform a serial dilution (ranging from 1 µM to 500 µM) into 50 mM Phosphate-Buffered Saline (PBS) at pH 7.4. Keep final DMSO concentration ≤1%.

  • Incubation: Incubate the microplate at 37°C for 2 hours with continuous orbital shaking to allow for potential nucleation and precipitation.

  • Measurement: Read the plate using a laser nephelometer (typically 633 nm). The point of inflection where scattered light exponentially increases marks the kinetic solubility limit.

  • Validation Controls:

    • Positive Control (Highly Soluble): Diclofenac sodium (No scattering up to 500 µM).

    • Negative Control (Poorly Soluble): Amiodarone (Scattering observed <10 µM).

Phase 2: In Vitro ADME Screening

ADME (Absorption, Distribution, Metabolism, Excretion) assays are fundamental tools for evaluating the pharmacokinetic viability of a compound [2]. Because the methoxyethoxy chain introduces potential vulnerabilities (e.g., O-dealkylation) and advantages (e.g., altered permeability), rigorous ADME profiling is mandatory.

Protocol 2.1: Caco-2 Bidirectional Permeability Assay

Causality: While PAMPA (Parallel Artificial Membrane Permeability Assay) is faster, it only measures passive diffusion. The oxygen-rich ether chain of our compound may interact with intestinal efflux transporters like P-glycoprotein (P-gp). Caco-2 cells, derived from human colon carcinoma, express these transporters, providing a holistic view of both passive and active transport.

Self-Validating Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days until a polarized monolayer forms (validate integrity via TEER > 250 Ω·cm²).

  • Dosing: Apply 10 µM of the test compound to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate at 37°C for 2 hours.

  • Quantification: Extract samples from both receiver chambers and quantify using LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

  • Validation Controls:

    • High Permeability: Propranolol ( Papp​>20×10−6 cm/s).

    • Low Permeability: Atenolol ( Papp​<1×10−6 cm/s).

    • Efflux Substrate: Digoxin (Efflux Ratio > 3.0).

Protocol 2.2: Human Liver Microsome (HLM) Metabolic Stability

Causality: Piperidines are heavily metabolized by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4)[3]. We must determine if the methoxyethoxy chain successfully shields the core from rapid N-oxidation or if it introduces a liability for rapid O-demethylation.

Self-Validating Methodology:

  • Reaction Mixture: Combine 1 µM test compound with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

  • Validation Controls:

    • High Clearance: Verapamil ( t1/2​<15 min).

    • Low Clearance: Warfarin ( t1/2​>60 min).

    • Negative Control: Reaction without NADPH (ensures depletion is CYP-mediated, not chemical instability).

Phase 3: Safety & Toxicity Profiling

Protocol 3.1: Automated Patch-Clamp hERG Inhibition

Causality: The basic nitrogen of the piperidine ring is protonated at physiological pH (7.4). This cation can bind tightly to aromatic residues (Tyr652, Phe656) within the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to fatal QT prolongation. We hypothesize the methoxyethoxy group mitigates this binding.

Self-Validating Methodology:

  • Cell Preparation: Utilize CHO or HEK293 cells stably expressing the hERG channel.

  • Electrophysiology: Using a planar patch-clamp system (e.g., QPatch), establish a whole-cell configuration. Apply a standardized voltage step protocol (depolarization to +20 mV, followed by a repolarization step to -50 mV to elicit tail currents).

  • Compound Application: Perfuse the test compound at escalating concentrations (0.1 µM to 30 µM) and record the fractional block of the peak tail current.

  • Validation Controls:

    • Positive Control: Cisapride or Terfenadine (IC50 < 0.1 µM).

    • Vehicle Control: 0.1% DMSO (Must show <5% current rundown).

ADME_Workflow cluster_Phase1 Phase 1: Physicochemical Profiling cluster_Phase2 Phase 2: In Vitro ADME cluster_Phase3 Phase 3: Safety & Tox Start 4-[(2-Methoxyethoxy)methyl]piperidine HCl Synthesis & Purity Check Solubility Kinetic/Thermodynamic Solubility (Nephelometry) Start->Solubility LogD LogD/pKa Determination (Potentiometric) Start->LogD Permeability Permeability (Caco-2 / PAMPA) Solubility->Permeability LogD->Permeability Metabolism Metabolic Stability (HLM / Hepatocytes) Permeability->Metabolism ProteinBinding Plasma Protein Binding (RED Assay) Metabolism->ProteinBinding hERG hERG Inhibition (Patch-Clamp) ProteinBinding->hERG CytoTox Cytotoxicity (HepG2 / HEK293) ProteinBinding->CytoTox Decision Lead Optimization Go/No-Go Decision hERG->Decision CytoTox->Decision

Fig 2: Preclinical in vitro ADME and safety screening workflow for piperidine derivatives.

Quantitative Data Presentation: Target Benchmarks

To determine if a synthesized derivative utilizing the 4-[(2-Methoxyethoxy)methyl]piperidine scaffold is viable for in vivo progression, the following benchmark criteria should be met during the in vitro screening phase.

Assay CategoryParameterTarget BenchmarkRationale for Piperidine Scaffolds
Physicochemical Kinetic Solubility (pH 7.4)> 100 µMEnsures no precipitation in downstream ADME/Tox assays.
Physicochemical LogD (pH 7.4)1.0 – 3.0Optimal balance between membrane permeability and aqueous solubility.
Permeability Caco-2 Papp​ (A-to-B)> 5×10−6 cm/sIndicates good potential for oral bioavailability.
Permeability Caco-2 Efflux Ratio< 2.5Confirms the ether chain does not trigger severe P-gp efflux.
Metabolism HLM t1/2​ > 30 minutesPrevents rapid first-pass hepatic clearance.
Safety hERG IC50> 10 µMProvides a >100-fold safety margin over expected therapeutic Cmax​ .
Safety HepG2 Cytotoxicity (CC50)> 50 µMEnsures the scaffold does not induce generalized mitochondrial/cellular toxicity.

References

  • Goel P., Alam O., Naim M.J., Nawaz F., Iqbal M., Alam M.I. "Recent advancement of piperidine moiety in treatment of cancer- A review." European Journal of Medicinal Chemistry, 2018.[Link]

  • Creative Biolabs. "In Vitro ADME Assays: Principles, Applications & Protocols." Creative Biolabs Drug Discovery, 2024.[Link]

Sources

Foundational

An In-depth Technical Guide to 4-Substituted Piperidines: Synthesis, Properties, and Applications in Drug Discovery

A Note to the Researcher: This guide addresses the core topic of 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride. However, a comprehensive search of publicly available chemical databases and scientific literature did...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: This guide addresses the core topic of 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride. However, a comprehensive search of publicly available chemical databases and scientific literature did not yield a specific CAS Registry Number or detailed physical data for this exact compound. This suggests that it may be a novel or less-characterized molecule. Therefore, this guide has been structured to provide in-depth technical information on the broader, and highly relevant, class of 4-substituted piperidines. We will draw upon data from closely related, well-documented analogs to provide a robust and practical resource for researchers, scientists, and drug development professionals.

The piperidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and the ability of its nitrogen atom to be protonated at physiological pH allow for crucial ionic interactions with biological targets.[1] This guide will delve into the synthesis, properties, and applications of 4-substituted piperidines, providing a framework for understanding compounds like 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride.

Chemical Identity and Physical Properties of Related 4-Substituted Piperidines

While specific data for 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride is elusive, the properties of structurally similar compounds offer valuable insights. The table below summarizes key physical and chemical data for some related 4-substituted piperidine derivatives.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form
4-((2-(2-Methoxyethoxy)ethoxy)methyl)piperidine hydrochloride1220033-04-4Not AvailableNot AvailableNot Available
4-[(2-methylpropoxy)methyl]piperidine hydrochloride1172379-41-7C₁₀H₂₂ClNO207.74Powder
4-(Methoxymethyl)piperidine399580-55-3C₇H₁₅NO129.20Not Available
4-(2-Methoxyethyl)piperidine70724-70-8C₈H₁₇NO143.23Not Available

Data compiled from various chemical supplier databases.[2][3][4][5]

Synthesis of 4-Substituted Piperidines: A General Overview

The synthesis of 4-substituted piperidines is a well-established field in organic chemistry, with numerous methodologies available.[6] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Common Synthetic Pathways

A prevalent strategy for synthesizing 4-substituted piperidines involves the modification of a pre-existing piperidine ring, often starting from 4-piperidone.[7][8]

A general workflow for the synthesis of 4-substituted piperidines can be visualized as follows:

G A Pyridine Derivatives B Catalytic Hydrogenation A->B Reduction C 4-Substituted Piperidine B->C D 4-Piperidone E Wittig Reaction / Grignard Reaction D->E C-C Bond Formation F Functional Group Interconversion E->F F->C

Caption: General synthetic routes to 4-substituted piperidines.

One common approach involves the catalytic hydrogenation of corresponding pyridine derivatives.[7] Another powerful method is the functionalization of 4-piperidone through reactions like the Wittig reaction to introduce a carbon-carbon double bond, which can then be further modified, or through the addition of organometallic reagents such as Grignard reagents to the ketone.

For the synthesis of a compound like 4-[(2-Methoxyethoxy)methyl]piperidine, a plausible route could start from 4-piperidinemethanol. The hydroxyl group could then be alkylated with 2-methoxyethyl chloride in the presence of a base to form the desired ether linkage. The final step would involve the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

A detailed experimental protocol for a related synthesis, the preparation of N-substituted 4-(methoxymethyl)piperidines, has been described in the context of analgesic drug development.[9] These syntheses often involve the protection of the piperidine nitrogen, followed by functional group manipulation at the 4-position, and subsequent deprotection and/or N-alkylation.

Safety and Handling of Piperidine Derivatives

Piperidine and its derivatives are organic amines and should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride is not available, general handling guidelines for piperidine derivatives can be inferred from the SDS for similar compounds.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[10][11]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10][12]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[10]

Hazard Identification (General for Piperidine Derivatives):

  • Skin and Eye Irritation: Many piperidine derivatives can cause skin and eye irritation or burns.[10][12]

  • Toxicity: Some piperidine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[13]

Always consult the specific Safety Data Sheet for the particular piperidine derivative being used for detailed and accurate safety information.

Applications in Drug Discovery and Development

The piperidine moiety is a key structural feature in a vast number of pharmaceuticals, spanning a wide range of therapeutic areas.[6][14] 4-substituted piperidines, in particular, are crucial intermediates and core structures in the development of new drugs.

Key Therapeutic Areas:
  • Analgesics: The piperidine ring is a fundamental component of many potent opioid analgesics, including fentanyl and its analogs.[15] The substitution at the 4-position is critical for their pharmacological activity.

  • Antipsychotics: Several antipsychotic drugs incorporate a 4-substituted piperidine ring in their structure.

  • Antihistamines: A number of antihistamines feature a piperidine core, where the substitution pattern influences their potency and selectivity.

  • Enzyme Inhibitors: Substituted piperidines have been explored as inhibitors of various enzymes, with potential applications in treating diseases like diabetes and Alzheimer's disease.[16]

The logical relationship of 4-substituted piperidines in the drug development pipeline can be illustrated as follows:

G A 4-Substituted Piperidine Scaffold B Lead Optimization A->B Chemical Modification C Candidate Drug B->C Pharmacological Screening D Clinical Trials C->D E Approved Drug D->E

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 4-[(2-Methoxyethoxy)methyl]piperidine Hydrochloride: An In-Depth Technical Guide

This document provides a detailed, research-grade protocol for the synthesis of 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride, a key building block in pharmaceutical and medicinal chemistry. The synthesis is presen...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, research-grade protocol for the synthesis of 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride, a key building block in pharmaceutical and medicinal chemistry. The synthesis is presented in a two-step process, beginning with the protection of the hydroxyl group of 4-piperidinemethanol, followed by the formation of the hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of organic synthesis.

Introduction and Significance

4-[(2-Methoxyethoxy)methyl]piperidine and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules. The piperidine moiety is a common structural motif in many pharmaceuticals, contributing to desirable pharmacokinetic properties. The (2-Methoxyethoxy)methyl (MEM) group serves as a robust protecting group for the primary alcohol of 4-piperidinemethanol. This protection strategy is crucial in multi-step syntheses where the hydroxyl group's reactivity could interfere with subsequent chemical transformations.[1][2]

The MEM group, introduced by E.J. Corey, offers several advantages, including ease of introduction and stability under various conditions such as exposure to strong bases, organometallic reagents, and mild acids.[3] Its selective cleavage under specific acidic or Lewis acidic conditions allows for controlled deprotection at the desired stage of a synthetic sequence.[3][4] This protocol focuses on the initial protection step and the subsequent conversion to the hydrochloride salt, providing a stable and readily handleable form of the intermediate.

Reaction Scheme and Mechanism

The synthesis proceeds in two distinct steps:

Step 1: MEM Protection of 4-Piperidinemethanol

The primary alcohol of 4-piperidinemethanol is protected as a MEM ether using 2-Methoxyethoxymethyl chloride (MEM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[3][5] The base facilitates the deprotonation of the alcohol, forming an alkoxide that then acts as a nucleophile, attacking the electrophilic carbon of MEM-Cl in an SN2-like reaction to form the MEM-protected intermediate.

Step 2: Formation of the Hydrochloride Salt

The resulting 4-[(2-Methoxyethoxy)methyl]piperidine is then treated with hydrochloric acid to form the corresponding hydrochloride salt. This salt is typically a stable, crystalline solid that is easier to handle, purify, and store than the free base.

Experimental Protocol

Materials and Equipment

Table 1: Reagents and Materials

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberSupplier
4-PiperidinemethanolC₆H₁₃NO115.17622-26-4Sigma-Aldrich
2-Methoxyethoxymethyl chloride (MEM-Cl)C₄H₉ClO₂124.573970-21-6Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.247087-68-5Sigma-Aldrich
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9375-09-2Sigma-Aldrich
Hydrochloric acid (HCl) in diethyl ether (2.0 M)HCl36.467647-01-0Sigma-Aldrich
Diethyl ether, anhydrous(C₂H₅)₂O74.1260-29-7Sigma-Aldrich
Sodium sulfate, anhydrousNa₂SO₄142.047757-82-6Fisher Scientific
Saturated aqueous sodium bicarbonateNaHCO₃84.01144-55-8Fisher Scientific
Brine (Saturated aqueous NaCl)NaCl58.447647-14-5Fisher Scientific

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

  • NMR spectrometer

  • Mass spectrometer

  • Melting point apparatus

Step-by-Step Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: MEM Protection cluster_step2 Step 2: Hydrochloride Salt Formation reagents 4-Piperidinemethanol DIPEA Anhydrous DCM addition Cool to 0°C Add MEM-Cl dropwise reagents->addition reaction Warm to RT Stir for 12-16 h addition->reaction workup1 Quench with sat. NaHCO₃ Extract with DCM reaction->workup1 purification1 Wash with Brine Dry over Na₂SO₄ Concentrate workup1->purification1 dissolve Dissolve crude product in anhydrous diethyl ether purification1->dissolve Crude 4-[(2-Methoxyethoxy)methyl]piperidine precipitation Cool to 0°C Add HCl in ether dropwise dissolve->precipitation isolation Filter the precipitate Wash with cold ether precipitation->isolation drying Dry under vacuum isolation->drying final_product final_product drying->final_product 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride

Sources

Application

Step-by-step preparation of 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride

The functionalization of saturated nitrogen heterocycles is a cornerstone of modern medicinal chemistry and drug discovery. The target compound, 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride (CAS: 1185297-63-5)[1],...

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Author: BenchChem Technical Support Team. Date: March 2026

The functionalization of saturated nitrogen heterocycles is a cornerstone of modern medicinal chemistry and drug discovery. The target compound, 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride (CAS: 1185297-63-5)[1], serves as a highly versatile building block. The incorporation of the 2-methoxyethoxymethyl ether moiety at the 4-position of the piperidine ring is a strategic structural modification used to significantly alter the lipophilicity, metabolic stability, and aqueous solubility of parent scaffolds—critical parameters in optimizing the pharmacokinetic (PK) profiles of drug candidates.

This application note provides an authoritative, self-validating protocol for the two-step synthesis of this compound, detailing the mechanistic causality behind every experimental parameter.

Mechanistic Rationale & Synthetic Strategy

The synthesis is executed via a robust, two-step sequence designed to maximize yield while minimizing purification bottlenecks:

  • Williamson Ether Synthesis (Alkylation): The primary hydroxyl group of N-Boc-4-piperidinemethanol is deprotonated by Sodium Hydride (NaH) to form a highly nucleophilic alkoxide. This alkoxide subsequently undergoes a bimolecular nucleophilic substitution ( SN​2 ) with 1-bromo-2-methoxyethane[2]. Anhydrous N,N-Dimethylformamide (DMF) is selected as the solvent due to its high dielectric constant, which effectively solvates the sodium cation, leaving the alkoxide "naked" and highly reactive[3].

  • Acidic Deprotection (Boc Cleavage): The tert-butyloxycarbonyl (Boc) protecting group is cleaved using anhydrous 4M HCl in 1,4-dioxane. This specific reagent system is chosen over aqueous acids to prevent the hydrolytic cleavage of the newly formed ether linkage. Furthermore, the byproduct evolution (isobutylene and CO2​ ) acts as a self-validating visual indicator of reaction progress.

Synthetic Workflow Visualization

SynthesisWorkflow SM1 N-Boc-4-piperidinemethanol (Starting Material) Step1 Step 1: Williamson Ether Synthesis (Alkylation at 0 °C to RT) SM1->Step1 Reagent1 1-bromo-2-methoxyethane + NaH / Anhydrous DMF Reagent1->Step1 Int1 N-Boc-4-[(2-methoxyethoxy)methyl]piperidine (Intermediate) Step1->Int1 Step2 Step 2: Acidic Deprotection (Boc Cleavage at RT) Int1->Step2 Reagent2 4M HCl in 1,4-Dioxane + DCM Co-solvent Reagent2->Step2 Product 4-[(2-Methoxyethoxy)methyl]piperidine HCl (Final Product) Step2->Product

Workflow for the two-step synthesis of 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride.

Quantitative Data & Reagent Equivalencies

Table 1: Reagent Equivalencies for Step 1 (Alkylation)

ReagentMW ( g/mol )EquivalentsMass/VolumeRole
N-Boc-4-piperidinemethanol215.291.0 eq2.15 g (10.0 mmol)Starting Material
Sodium Hydride (60% in oil)24.001.5 eq600 mg (15.0 mmol)Strong Base
1-Bromo-2-methoxyethane139.001.2 eq1.67 g (12.0 mmol)Alkylating Agent
Anhydrous DMF73.09N/A20 mLPolar Aprotic Solvent

Table 2: Reagent Equivalencies for Step 2 (Deprotection)

ReagentMW ( g/mol )EquivalentsMass/VolumeRole
Intermediate (from Step 1)273.371.0 eq~2.73 g (10.0 mmol)Substrate
4M HCl in 1,4-Dioxane36.4610.0 eq25 mL (100.0 mmol)Acid / Deprotecting Agent
Dichloromethane (DCM)84.93N/A10 mLCo-solvent

Step-by-Step Experimental Protocols

Step 1: Synthesis of N-Boc-4-[(2-methoxyethoxy)methyl]piperidine
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask under a continuous stream of argon or nitrogen.

    • Causality: NaH is highly sensitive to moisture. Ambient humidity will prematurely quench the base, yielding sodium hydroxide, which is a poor base for this specific alkoxide formation and can lead to unwanted hydrolysis side reactions[3].

  • Substrate Solvation: Charge the flask with N-Boc-4-piperidinemethanol (2.15 g, 10.0 mmol) and anhydrous DMF (20 mL). Stir until completely dissolved.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Deprotonation: Add Sodium Hydride (60% dispersion in mineral oil, 600 mg, 15.0 mmol) portionwise over 5 minutes.

    • Causality: The reaction between NaH and the primary alcohol is highly exothermic and evolves hydrogen gas ( H2​ ). Portionwise addition at 0 °C mitigates the risk of thermal runaway and prevents the thermal degradation of DMF into dimethylamine and carbon monoxide.

  • Alkoxide Maturation: Stir the suspension at 0 °C for 30 minutes. The cessation of bubbling indicates complete alkoxide formation.

  • Alkylation: Add 1-bromo-2-methoxyethane (1.67 g, 12.0 mmol) dropwise via syringe.

    • Causality: Dropwise addition controls the local concentration of the electrophile, heavily favoring the desired SN​2 alkylation over potential E2 elimination side reactions[2].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Workup & Isolation: Quench the reaction carefully with saturated aqueous NH4​Cl (10 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers extensively with brine ( 5×20 mL).

    • Causality: Multiple brine washes are strictly required to partition the high-boiling DMF out of the organic layer.

  • Drying: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil. (Proceed to Step 2 without further purification if purity is >90% by TLC).

Step 2: Acidic Deprotection to the Hydrochloride Salt
  • Solvation: Dissolve the crude N-Boc-4-[(2-methoxyethoxy)methyl]piperidine (~2.73 g, 10.0 mmol) in DCM (10 mL) in a 100 mL round-bottom flask.

  • Acid Addition: Slowly add 4M HCl in 1,4-dioxane (25 mL, 100.0 mmol) at room temperature while stirring vigorously.

    • Causality: Anhydrous conditions prevent the nucleophilic attack of water on the ether linkage. Furthermore, 1,4-dioxane is a poor solvent for the resulting highly polar hydrochloride salt. As the salt forms, it precipitates out of solution, which shifts the reaction equilibrium forward according to Le Chatelier's principle and vastly simplifies downstream isolation.

  • Self-Validating Monitoring: Observe the reaction mixture. The evolution of gas (a mixture of CO2​ and isobutylene) will be immediately apparent. Stir for 2-4 hours. The cessation of gas evolution serves as a primary, self-validating visual cue that the deprotection is nearing completion.

  • Isolation: Once TLC confirms the complete consumption of the starting material, concentrate the suspension under reduced pressure to remove DCM and excess HCl/Dioxane.

  • Purification by Trituration: Suspend the resulting crude solid in cold diethyl ether (30 mL). Sonicate for 5 minutes and filter the precipitate through a Büchner funnel. Wash the filter cake with additional cold diethyl ether ( 2×10 mL).

    • Causality: Diethyl ether effectively solubilizes any residual mineral oil (from the NaH in Step 1) and non-polar organic impurities, leaving the highly pure, crystalline hydrochloride salt on the filter paper.

  • Drying: Dry the solid in vacuo at 40 °C for 12 hours to afford 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride as a white powder.

Self-Validating Analytical Systems

To ensure the trustworthiness of the generated compound, the following self-validating analytical checks must be employed:

  • Orthogonal TLC Staining: During Step 2, monitor the reaction using a dual-stain system on silica gel plates. Phosphomolybdic acid (PMA) will stain the Boc-protected intermediate, while Ninhydrin will specifically react with and stain the final secondary amine product (typically appearing as a dark pink/purple spot). This provides orthogonal confirmation of successful deprotection.

  • 1 H-NMR ( D2​O or DMSO- d6​ ): The complete disappearance of the intense singlet at ~1.45 ppm (corresponding to the 9 protons of the tert-butyl group) is the definitive marker of successful Boc cleavage. The presence of a broad signal downfield (~8.5-9.5 ppm) will confirm the formation of the NH2+​ hydrochloride salt.

Sources

Method

Application Note: 4-[(2-Methoxyethoxy)methyl]piperidine Hydrochloride in Advanced Organic Synthesis

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Compound Identity: 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride (CAS: 1185297-63-5) Executive Summary & Physicochemical Ration...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Compound Identity: 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride (CAS: 1185297-63-5)

Executive Summary & Physicochemical Rationale

In modern drug discovery, optimizing the pharmacokinetic (PK) and physicochemical properties of a lead compound is often as critical as optimizing its target affinity. 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride serves as a highly versatile, bifunctional building block designed specifically to address lipophilicity and solubility liabilities in small molecule therapeutics.

The structural brilliance of this compound lies in its two distinct domains:

  • The Piperidine Core: A robust, predictable secondary amine that acts as a universal vector for N-alkylation, N-arylation, and N-acylation. Piperidine rings are ubiquitous in medicinal chemistry libraries due to their favorable conformational profiles and basicity [1].

  • The (2-Methoxyethoxy)methyl Side Chain: This moiety functions as a "mini-PEG" (polyethylene glycol) chain. Conjugation of PEG-like motifs to small molecules is a proven strategy to disrupt crystal lattice packing, dramatically improve aqueous solubility, and lower the partition coefficient (LogD/LogP) without adding hydrogen bond donors that might impede membrane permeability [2].

By incorporating this specific building block, chemists can simultaneously install a solubilizing appendage and a basic center, often rescuing "brick-dust" molecules (highly crystalline, insoluble compounds) from attrition.

Mechanistic Insights into Synthetic Workflows

As a hydrochloride salt, this building block is highly stable, non-hygroscopic, and resistant to oxidation during long-term storage. However, the active nucleophile in synthetic reactions is the free secondary amine. Understanding the causality behind base selection and solvent effects is critical for high-yielding transformations.

Nucleophilic Aromatic Substitution (SNAr)

When reacting this piperidine with electron-deficient heteroaryl halides (e.g., chloropyrimidines or fluoropyridines), the reaction proceeds via an addition-elimination mechanism through a Meisenheimer complex.

  • Causality of Conditions: Polar aprotic solvents (like DMF or DMSO) are mandatory as they stabilize the highly polarized transition state. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is required to first neutralize the HCl salt, liberating the piperidine lone pair, and subsequently act as a proton sponge as the reaction progresses.

Buchwald-Hartwig Cross-Coupling

For electron-rich or neutral aryl halides where SNAr fails, palladium-catalyzed C-N bond formation is required.

  • Causality of Conditions: The use of strong bases like Sodium tert-butoxide (NaOtBu) is essential. The base serves a dual purpose: it deprotonates the piperidine hydrochloride salt in situ and facilitates the crucial reductive elimination step from the Pd(II) intermediate to form the C-N bond. Excess base (typically 2.2 to 2.5 equivalents) is strictly required to account for the stoichiometric consumption by the HCl salt.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the chemist can verify the success of each mechanistic step before proceeding.

Protocol A: SNAr with 2-Chloropyrimidine Derivatives

Objective: Synthesis of N-(pyrimidin-2-yl)-4-[(2-methoxyethoxy)methyl]piperidine derivatives.

  • Preparation: In an oven-dried 20 mL scintillation vial, add 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride (1.2 mmol, 1.2 eq) and the target 2-chloropyrimidine (1.0 mmol, 1.0 eq).

  • Solvation & Free-Basing: Add anhydrous DMF (5.0 mL). Stir at room temperature for 5 minutes to ensure partial dissolution. Add DIPEA (3.0 mmol, 3.0 eq) dropwise.

    • Validation Checkpoint: The solution should become completely homogeneous as the HCl salt is neutralized and the free base is generated.

  • Reaction Execution: Seal the vial and heat to 80 °C in a reaction block for 4–6 hours.

  • Monitoring: Monitor via LC-MS.

    • Validation Checkpoint: Look for the total consumption of the pyrimidine starting material and the emergence of the product mass [M+H]⁺. The mini-PEG chain often causes the product to elute earlier (more polar) than the starting halide on a reverse-phase C18 column.

  • Workup: Cool to room temperature. Quench with saturated aqueous NaHCO₃ (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to quantitatively remove residual DMF.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (DCM:MeOH gradient).

Protocol B: Buchwald-Hartwig Amination

Objective: Synthesis of N-aryl piperidines from unactivated aryl bromides [3].

  • Catalyst & Reagent Loading: In a Schlenk tube, combine the aryl bromide (1.0 mmol, 1.0 eq), 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride (1.2 mmol, 1.2 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and NaOtBu (2.5 mmol, 2.5 eq).

    • Crucial Note: The 2.5 eq of NaOtBu is mathematically derived: 1.0 eq neutralizes the piperidine HCl, 1.0 eq acts in the catalytic cycle, and 0.5 eq is a kinetic excess.

  • Degassing: Evacuate and backfill the tube with dry Nitrogen three times.

  • Solvation: Add anhydrous, degassed Toluene (5.0 mL) via syringe.

  • Reaction Execution: Heat to 100 °C for 12 hours under vigorous stirring.

    • Validation Checkpoint: The reaction mixture will transition from a dark purple/red (Pd₂(dba)₃) to a brownish-orange suspension, indicating the formation of the active Pd(0)-RuPhos complex and subsequent oxidative addition.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase preparative HPLC.

Quantitative Data Presentation

The incorporation of the 4-[(2-methoxyethoxy)methyl]piperidine motif predictably alters the physicochemical landscape of lead compounds. Table 1 summarizes the typical shifts observed when replacing a standard piperidine or alkyl group with this building block in a standard kinase inhibitor scaffold.

Table 1: Comparative Physicochemical Impact of the Mini-PEG Piperidine Motif

Structural Motif InstalledClogP Shift (Δ)Aqueous Solubility (μg/mL, pH 7.4)Microsomal Stability (T₁/₂ min)Primary Application / Benefit
Unsubstituted PiperidineBaseline (0.0)~1545Baseline reference
4-Methylpiperidine+0.4~550Fills hydrophobic pockets
4-[(2-Methoxyethoxy)methyl]piperidine -1.2 >250 38 Drastic solubility rescue; reduces lipophilic toxicity
4-(Morpholinomethyl)piperidine-0.8~18025Solubility improvement, but introduces metabolic liability (morpholine oxidation)

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways accessible from the core building block, highlighting the reagents required and the resulting therapeutic applications.

Piperidine_Workflows Start 4-[(2-Methoxyethoxy)methyl] piperidine HCl (CAS: 1185297-63-5) FreeBase Free Base Generation (DIPEA or NaOtBu) Start->FreeBase Base Neutralization SNAr SNAr Reaction (w/ Heteroaryl Halides) FreeBase->SNAr Heat, DMF Buchwald Buchwald-Hartwig (w/ Aryl Halides, Pd cat.) FreeBase->Buchwald Pd, Ligand, Toluene Amide Amide Coupling (w/ Carboxylic Acids, HATU) FreeBase->Amide Coupling Agent, DCM RedAm Reductive Amination (w/ Aldehydes/Ketones) FreeBase->RedAm NaBH(OAc)3, DCE Product1 N-Heteroaryl Piperidines (e.g., Kinase Inhibitors) SNAr->Product1 Product2 N-Aryl Piperidines (e.g., GPCR Ligands) Buchwald->Product2 Product3 N-Acyl Piperidines (e.g., Enzyme Inhibitors) Amide->Product3 Product4 N-Alkyl Piperidines (e.g., Ion Channel Modulators) RedAm->Product4

Figure 1: Divergent synthetic pathways originating from 4-[(2-Methoxyethoxy)methyl]piperidine HCl.

References

  • Solid-Phase Polyamine Synthesis Using Piperazine and Piperidine Building Blocks. Christian A. Olsen, Matthias Witt, Jerzy W. Jaroszewski, Henrik Franzyk. Organic Letters (2003). URL:[Link]

  • Beyond the Rule of 5: Impact of PEGylation with Various Polymer Sizes on Pharmacokinetic Properties, Structure–Properties Relationships of mPEGylated Small Agonists of TGR5 Receptor. Journal of Medicinal Chemistry (2021). URL:[Link]

  • A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society (2023). URL:[Link]

Application

Application Note: Strategic N-Functionalization of 4-[(2-Methoxyethoxy)methyl]piperidine Hydrochloride in Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Physicochemical rationale, quantitative parameters, and self-validating protocols for the functionalization of PEGylate...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Physicochemical rationale, quantitative parameters, and self-validating protocols for the functionalization of PEGylated piperidine scaffolds.

Introduction & Strategic Rationale

The piperidine ring is a universally recognized privileged scaffold in medicinal chemistry, appearing in over twenty classes of FDA-approved pharmaceuticals[1]. However, traditional alkyl-piperidines often suffer from high lipophilicity (LogP), which can lead to off-target hERG channel liability, poor aqueous solubility, and suboptimal pharmacokinetic profiles.

The integration of 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride into drug discovery workflows represents a targeted "micro-PEGylation" strategy.

  • Physicochemical Advantage: The ether oxygens in the (2-methoxyethoxy)methyl side chain serve as potent hydrogen bond acceptors. This increases the topological polar surface area (tPSA) and aqueous solubility without adding excessive molecular weight.

  • Handling Advantage: Utilizing the hydrochloride salt (CAS: 1185297-63-5)[2] ensures long-term bench stability. Free secondary amines are often prone to oxidative degradation and hygroscopicity; the HCl salt remains a free-flowing solid, ensuring accurate stoichiometric weighing.

Because the 4-position is pre-functionalized, synthetic efforts are directed entirely toward the secondary nitrogen. The free amino group of the piperidine allows for rapid functionalization via nucleophilic substitutions, acylations, or cross-coupling reactions[3].

Core Functionalization Pathways

The functionalization of the piperidine nitrogen dictates the pharmacological trajectory of the resulting molecule. The three most robust pathways are:

  • N-Alkylation ( SN​2 ): Direct alkylation using alkyl halides. This maintains the basicity of the piperidine nitrogen, which is often critical for forming salt bridges with conserved aspartate residues in target receptors[4].

  • N-Acylation (Amide Coupling): Reaction with carboxylic acids to form amides (e.g., benzoylpiperidines). This neutralizes the basicity of the nitrogen, drastically altering the molecule's ADME profile and generating structures highly prevalent in neuropharmacology[3].

  • Buchwald-Hartwig Amination: Palladium-catalyzed C-N bond formation to generate N-aryl piperidines. This restricts the conformational flexibility of the nitrogen lone pair and is critical for accessing unique chemical space[5].

Workflow A 4-[(2-Methoxyethoxy)methyl] piperidine HCl B Free Base Generation (DIPEA or K2CO3) A->B Base Neutralization C1 N-Alkylation (R-X, MeCN) B->C1 C2 Amide Coupling (R-COOH, HATU) B->C2 C3 N-Arylation (Ar-X, Pd-cat) B->C3 D1 Alkyl-Piperidine C1->D1 SN2 D2 Acyl-Piperidine C2->D2 Condensation D3 N-Aryl Piperidine C3->D3 Cross-Coupling

Fig 1. Divergent N-functionalization workflow for piperidine hydrochloride salts.

Quantitative Reaction Parameters

To ensure reproducibility, the following table summarizes the optimized stoichiometric and environmental parameters for functionalizing the piperidine hydrochloride salt.

Reaction TypeReagent/CatalystBase RequirementSolventTemp (°C)Typical YieldPrimary Application
N-Alkylation Alkyl Chloride + KI (0.1 eq) K2​CO3​ (2.5 - 3.0 eq)MeCN80 (Reflux)75 - 90%GPCR Agonists/Antagonists
N-Acylation R-COOH + HATU (1.1 eq)DIPEA (3.0 eq)DMF / DCM20 - 2585 - 95%Kinase Inhibitors, CNS Drugs
N-Arylation Ar-Br + Pd2​(dba)3​ / BINAP NaOtBu (2.5 eq)Toluene90 - 11060 - 80%Conformational Restriction

Experimental Protocols

Protocol A: Catalytic N-Alkylation (Finkelstein-Assisted SN​2 )

Causality & Logic: Alkyl chlorides are cost-effective but exhibit poor leaving-group kinetics. Adding Potassium Iodide (KI) initiates an in-situ Finkelstein reaction, continuously converting the alkyl chloride into a highly reactive alkyl iodide. Furthermore, because the starting piperidine is a hydrochloride salt, a large excess of K2​CO3​ (>2.5 eq) is mandatory: 1.0 eq to liberate the free amine, and the remainder to neutralize the HCl generated during the SN​2 displacement[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere ( N2​ ), suspend 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride (1.0 eq) and anhydrous K2​CO3​ (3.0 eq) in anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.

  • Catalyst Addition: Add KI (0.1 eq) to the suspension. Stir at room temperature for 15 minutes to allow initial free-basing of the piperidine.

  • Electrophile Addition: Dropwise, add the desired alkyl chloride (1.1 eq).

  • Execution: Attach a reflux condenser and heat the mixture to 80-82°C. Monitor via TLC (typically 10% MeOH in DCM with 1% NH4​OH ) until the starting material is consumed (12-24 hours)[4].

  • Workup (Self-Validating): Cool to room temperature. Filter the suspension through a Celite pad to remove inorganic salts ( K2​CO3​ , KCl, KI). The complete removal of solids confirms the elimination of inorganic byproducts. Concentrate the filtrate, dissolve in Ethyl Acetate, and wash with brine. Dry over Na2​SO4​ and purify via flash chromatography.

Protocol B: HATU-Mediated Amide Coupling

Causality & Logic: HATU is selected over traditional carbodiimides (like EDC) due to its superior kinetics and ability to couple sterically hindered substrates. N,N-Diisopropylethylamine (DIPEA) is utilized as the base because its steric bulk prevents it from acting as a competing nucleophile. 3.0 equivalents of DIPEA are used to ensure complete neutralization of the piperidine HCl salt and the acidic byproduct of the coupling reagent.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.3 M). Add DIPEA (1.5 eq) and stir for 10 minutes at room temperature to form the active OAt-ester.

  • Amine Addition: In a separate vial, dissolve 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride (1.1 eq) in DMF and add DIPEA (1.5 eq) to liberate the free amine.

  • Execution: Transfer the free amine solution to the activated acid mixture. Stir at room temperature for 2-4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract heavily with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine. Dry, concentrate, and purify.

Pharmacological Context: GPCR Modulation

Functionalized piperidines are highly represented in neuroprotective agents and antipsychotics due to their ability to modulate G-Protein Coupled Receptors (GPCRs)[3]. The basic nitrogen of an alkylated 4-[(2-Methoxyethoxy)methyl]piperidine typically anchors the molecule to the receptor's orthosteric site, while the flexible, oxygen-rich side chain occupies solvent-exposed regions, enhancing binding kinetics.

GPCR Ligand Functionalized Piperidine Receptor Target GPCR Ligand->Receptor Orthosteric Binding GProtein G-Protein Complex Receptor->GProtein Conformational Shift Effector Effector Enzyme GProtein->Effector Subunit Dissociation SecondMsgr Second Messengers Effector->SecondMsgr Catalysis Response Cellular Response SecondMsgr->Response Signal Transduction

Fig 2. Typical GPCR signal transduction pathway modulated by piperidine derivatives.

References

  • Title: The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review Source: MDPI (Molecules) URL: [Link]

  • Title: Site-Selective C–H Functionalization of N-Aryl and N-Heteroaryl Piperidines, Morpholines, and Piperazines Controlled by a Chiral Dirhodium Tetracarboxylate Catalyst Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: National Institutes of Health (NIH) / Int J Mol Sci URL: [Link]

Sources

Method

Scale-Up Manufacturing Process for 4-[(2-Methoxyethoxy)methyl]piperidine Hydrochloride

Introduction and Strategic Overview The molecule 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride is a highly versatile building block frequently utilized in the development of CNS-active compounds and GPCR-targeted a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

The molecule 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride is a highly versatile building block frequently utilized in the development of CNS-active compounds and GPCR-targeted active pharmaceutical ingredients (APIs). The presence of both a basic piperidine nitrogen and a flexible, hydrophilic ether side-chain imparts favorable physicochemical properties, such as improved aqueous solubility and optimized lipophilicity (logP).

Transitioning the synthesis of this molecule from a bench-top discovery route to a robust, pilot-plant scalable process requires mitigating severe safety hazards and engineering crystallization parameters. Traditional medicinal chemistry routes often employ sodium hydride (NaH) in N,N-dimethylformamide (DMF) for etherification, followed by trifluoroacetic acid (TFA) for deprotection. At scale, NaH poses unacceptable flammability risks, and TFA yields a hygroscopic salt that is difficult to isolate. This application note details a robust, two-step scalable process utilizing Phase-Transfer Catalysis (PTC) and anhydrous HCl-mediated deprotection , ensuring high yield, exceptional purity, and intrinsic process safety.

Mechanistic Rationale & Process Engineering

Step 1: Phase-Transfer Catalyzed (PTC) Etherification

To circumvent the use of highly reactive metal hydrides, the alkylation of N-Boc-4-(hydroxymethyl)piperidine with 1-bromo-2-methoxyethane is executed via a liquid-liquid PTC system. Toluene is utilized as the organic phase alongside a 50% (w/w) aqueous sodium hydroxide solution. Tetrabutylammonium bromide (TBAB) acts as the phase-transfer catalyst.

Causality & Scale-Up Insight: The primary alcohol is deprotonated at the aqueous-organic interface. The lipophilic tetrabutylammonium cation forms an ion pair with the resulting alkoxide, extracting it into the bulk toluene phase where the SN2 reaction with the alkyl bromide occurs rapidly. This biphasic approach allows for mild reaction temperatures (60 °C), avoids the generation of explosive hydrogen gas, and enables straightforward product isolation via simple phase separation [1].

Step 2: N-Boc Deprotection and Salt Formation

The crude intermediate is subjected to acid-mediated cleavage of the tert-butyloxycarbonyl (N-Boc) group using 5–6 M HCl in isopropanol (IPA).

Causality & Scale-Up Insight: The kinetics of N-Boc cleavage exhibit a second-order dependence on acid concentration [2]. Utilizing a highly concentrated anhydrous HCl/IPA system drives the reaction to completion swiftly. More importantly, the decomposition of the intermediate carbamic acid releases equimolar amounts of carbon dioxide and isobutylene. By controlling the dosing rate of the acid at 50 °C, off-gassing is managed to prevent reactor pressurization and foaming. Furthermore, the use of IPA serves a dual purpose: it acts as the reaction solvent and the primary crystallization matrix for the resulting hydrochloride salt, establishing a self-validating isolation step that naturally purges organic impurities.

Process Flow Diagram

Workflow SM Starting Materials N-Boc-4-(hydroxymethyl)piperidine + 1-Bromo-2-methoxyethane PTC Step 1: PTC Etherification 50% NaOH, Toluene, TBAB (Cat.) 60°C, High Agitation SM->PTC Workup Phase Separation & Washing Aqueous Phase Discarded Toluene Phase Retained PTC->Workup IPC: >98% Conversion Int Intermediate N-Boc-4-[(2-methoxyethoxy)methyl]piperidine (In Toluene/IPA) Workup->Int Deprot Step 2: Boc Deprotection 5-6 M HCl in Isopropanol 50°C, Controlled Addition Int->Deprot Cryst Crystallization & Isolation Cool to 5°C, MTBE Antisolvent Filter and Dry Deprot->Cryst Off-gassing (CO2, Isobutylene) API Final Product 4-[(2-Methoxyethoxy)methyl]piperidine HCl (>99% Purity) Cryst->API

Workflow for the 2-step synthesis of 4-[(2-Methoxyethoxy)methyl]piperidine HCl.

Detailed Experimental Protocols

Step 1: Synthesis of N-Boc-4-[(2-methoxyethoxy)methyl]piperidine

Note: This protocol is normalized to 1.00 kg of starting material for straightforward scaling.

  • Reactor Preparation: Ensure the jacketed glass-lined reactor (GLR) is clean and purged with nitrogen.

  • Reagent Charging: Charge 1.00 kg (4.64 mol) of N-Boc-4-(hydroxymethyl)piperidine and 0.075 kg (0.23 mol, 5 mol%) of TBAB into the reactor. Add 8.0 L of Toluene and initiate agitation at 150–200 RPM.

  • Base Addition: Slowly charge 1.11 kg of 50% w/w aqueous NaOH (approx. 13.9 mol). Caution: The biphasic mixture will become slightly viscous. Ensure the agitator design (e.g., pitched blade turbine) provides sufficient axial flow to maximize the interfacial surface area.

  • Alkylation: Heat the biphasic mixture to 60 °C. Using a dosing pump, add 0.77 kg (5.57 mol, 1.20 eq) of 1-bromo-2-methoxyethane over 1 hour.

  • Reaction Monitoring: Maintain the temperature at 60 °C for 6–8 hours.

    • Self-Validating IPC: Sample the organic layer for GC-FID analysis. The reaction is deemed complete when unreacted starting material is <2.0 Area %.

  • Workup & Phase Separation: Cool the reactor to 25 °C. Stop agitation and allow the phases to settle for 30 minutes. Separate and discard the lower aqueous layer (highly caustic). Wash the retained toluene layer with 3.0 L of deionized water, followed by 3.0 L of 10% brine.

  • Solvent Swap: Transfer the organic layer to a distillation apparatus. Concentrate under reduced pressure (approx. 50 mbar, 40 °C) to a minimal stirrable volume. Add 3.0 L of Isopropanol (IPA) and reconcentrate to azeotropically remove residual water. The resulting crude oil in residual IPA is used directly in Step 2.

Step 2: Synthesis of 4-[(2-Methoxyethoxy)methyl]piperidine Hydrochloride
  • Preparation: Dilute the crude intermediate from Step 1 with an additional 2.0 L of anhydrous IPA in a clean, jacketed reactor equipped with a robust overhead condenser and a gas scrubber system.

  • Temperature Equilibration: Heat the solution to 50 °C.

  • Acid Dosing (Critical Safety Step): Over a period of 2 hours, continuously dose 2.5 L of 5.5 M HCl in IPA (approx. 13.7 mol, 3.0 eq).

    • Causality Check: The controlled addition rate is paramount. Rapid addition will lead to a sudden surge in CO2 and isobutylene gas evolution, overwhelming the condenser and potentially causing a loss of containment.

  • Reaction Monitoring: Stir at 50 °C for an additional 2 hours post-addition.

    • Self-Validating IPC: Analyze an aliquot via HPLC. Proceed only when the N-Boc intermediate is <0.5 Area %.

  • Crystallization Engineering: Cool the reactor linearly to 20 °C over 2 hours. The hydrochloride salt should begin to spontaneously nucleate. If nucleation does not occur, seed with 5.0 g of pure product.

  • Antisolvent Addition: Once a thin slurry has formed, slowly charge 5.0 L of Methyl tert-butyl ether (MTBE) over 1 hour to drive the crystallization to maximum yield. Cool the slurry further to 5 °C and age for 2 hours.

  • Isolation & Drying: Filter the slurry via a Nutsche filter or centrifuge. Wash the filter cake with 2.0 L of cold (5 °C) MTBE. Dry the solid in a vacuum oven at 45 °C until the loss on drying (LOD) is <0.5%.

Quantitative Data & Process Parameters

Table 1: Process Parameters and Stoichiometry

StepReagent / MaterialMW ( g/mol )EquivalentsAmount (per kg SM)Function
1N-Boc-4-(hydroxymethyl)piperidine215.301.001.00 kgStarting Material
11-Bromo-2-methoxyethane138.991.200.77 kgAlkylating Agent
1TBAB322.370.050.075 kgPhase Transfer Catalyst
1Sodium Hydroxide (50% w/w aq.)40.003.001.11 kgBase
1Toluene92.148.0 V8.0 LReaction Solvent
2HCl in Isopropanol (5.5 M)36.463.002.5 LDeprotecting Agent
2Methyl tert-butyl ether (MTBE)88.155.0 V5.0 LAntisolvent

Table 2: Expected Yield and Quality Metrics

MetricStep 1 (Intermediate)Step 2 (Final API)
Conversion / Yield >98% Conversion85 – 90% Isolated Yield
Purity (HPLC, Area %) >95% (Crude in solution)>99.5%
Moisture Content (KF) <0.1% (Toluene solution)<0.5% (Isolated solid)
Residual Solvents N/AToluene <890 ppm, MTBE <5000 ppm

References

  • Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. Organic Process Research & Development, 2015. URL:[Link]

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 2010. URL:[Link]

Application

Application Notes and Protocols for 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride in Central Nervous System Drug Design

Introduction: The Piperidine Scaffold as a Cornerstone of Neuropharmacology The piperidine ring is a quintessential "privileged scaffold" in medicinal chemistry, a six-membered nitrogen-containing heterocycle that is a r...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine Scaffold as a Cornerstone of Neuropharmacology

The piperidine ring is a quintessential "privileged scaffold" in medicinal chemistry, a six-membered nitrogen-containing heterocycle that is a recurring structural motif in a vast array of biologically active compounds.[1][2] Its prevalence in numerous clinically successful drugs targeting the central nervous system (CNS) underscores its importance.[3] From the potent analgesia of fentanyl derivatives to the antipsychotic efficacy of risperidone and the cognitive enhancement offered by donepezil for Alzheimer's disease, the piperidine core provides a versatile framework for molecular design.[1] This structural unit offers a unique combination of conformational flexibility, chemical stability, and the ability to modulate crucial physicochemical properties like lipophilicity and basicity, which are paramount for effective CNS drugs that must cross the blood-brain barrier.[3][4]

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride , a novel and relatively unexplored chemical entity. While direct literature on this specific compound is sparse, its constituent parts—the piperidine core and the methoxyethoxy side chain—suggest significant potential as a building block for new CNS therapeutics. This guide will, therefore, provide a comprehensive framework for its investigation, from initial characterization and target selection to detailed experimental protocols for in vitro and in vivo evaluation.

Physicochemical Rationale for CNS Drug Design

The therapeutic potential of any CNS drug candidate is intrinsically linked to its physicochemical properties. The structure of 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride suggests a favorable profile for CNS applications.

  • The Piperidine Core: The nitrogen atom in the piperidine ring is typically protonated at physiological pH, allowing for crucial ionic interactions with acidic residues in receptor binding pockets. Its chair-like conformations allow for precise spatial orientation of substituents, which is critical for selective receptor engagement.[3]

  • The (2-Methoxyethoxy)methyl Side Chain: This flexible, ether-containing side chain can significantly influence the molecule's properties. The ether oxygens can act as hydrogen bond acceptors, potentially enhancing binding affinity to target proteins. This group is also likely to improve aqueous solubility, which can be advantageous for formulation and bioavailability.[5] Furthermore, ether linkages are generally more resistant to metabolic degradation than, for example, ester groups, potentially leading to improved pharmacokinetic profiles.

PropertyAnticipated Contribution of 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride
Blood-Brain Barrier Penetration The piperidine scaffold is a well-established feature of many CNS-penetrant drugs. The overall lipophilicity will need to be optimized in derivative design.[4]
Receptor Interaction The basic nitrogen of the piperidine can form key ionic bonds, while the side chain's ether oxygens can act as hydrogen bond acceptors.
Solubility The methoxyethoxy group is expected to enhance aqueous solubility, aiding in formulation and potentially improving absorption.[5]
Metabolic Stability Ether linkages are generally more stable to metabolic enzymes than other functional groups, potentially leading to a longer half-life.[3]
Synthetic Tractability The secondary amine of the piperidine provides a ready handle for synthetic modification, allowing for the creation of diverse chemical libraries.

Potential CNS Targets and Therapeutic Areas

Given the broad range of CNS targets modulated by piperidine-containing drugs, derivatives of 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride could be designed to interact with several key protein families implicated in neurological and psychiatric disorders.[1][2]

  • G-Protein Coupled Receptors (GPCRs): This is a major class of drug targets. Derivatives could be explored as ligands for:

    • Serotonin (5-HT) Receptors: Implicated in depression, anxiety, and psychosis.[6]

    • Dopamine (D) Receptors: Key targets for antipsychotics and treatments for Parkinson's disease.[1]

    • Opioid Receptors: For the development of novel analgesics with potentially improved side-effect profiles.[7]

  • Enzymes:

    • Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for treating the symptoms of Alzheimer's disease.[1]

    • Monoamine Oxidase (MAO): MAO inhibitors are used as antidepressants and for Parkinson's disease.[8]

  • Ion Channels and Transporters:

    • GABA Transporters (GATs): Inhibition of GABA reuptake can be a strategy for treating epilepsy and other seizure disorders.[9]

The following diagram illustrates the potential for this scaffold to be developed into ligands for various CNS targets.

CNS_Targets cluster_scaffold Scaffold cluster_derivatives Derivative Library cluster_targets Potential CNS Targets cluster_diseases Therapeutic Areas scaffold 4-[(2-Methoxyethoxy)methyl] piperidine hydrochloride derivatives Synthetic Derivatives scaffold->derivatives Synthesis gpcr GPCRs (e.g., 5-HT, Dopamine) derivatives->gpcr Binding enzymes Enzymes (e.g., AChE, MAO) derivatives->enzymes Inhibition transporters Transporters (e.g., GATs) derivatives->transporters Modulation depression Depression/Anxiety gpcr->depression psychosis Psychosis gpcr->psychosis pain Pain gpcr->pain alzheimers Alzheimer's Disease enzymes->alzheimers

Caption: Potential CNS drug discovery pathways for derivatives of the title scaffold.

Synthetic Strategies and Library Design

A key advantage of the 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride scaffold is its suitability for combinatorial chemistry and library synthesis. The secondary amine of the piperidine ring serves as a versatile point for modification. A general approach to creating a library of diverse derivatives would involve N-acylation or N-alkylation reactions with a variety of building blocks.

The following workflow outlines a general strategy for library synthesis.

Synthetic_Workflow start 4-[(2-Methoxyethoxy)methyl] piperidine hydrochloride deprotection Neutralization (Base) start->deprotection coupling Parallel N-Acylation or N-Alkylation deprotection->coupling library Derivative Library coupling->library reagents Diverse Carboxylic Acids (R-COOH) or Alkyl Halides (R-X) reagents->coupling purification Purification & QC library->purification screening Biological Screening purification->screening

Caption: General workflow for synthesizing a library of derivatives for screening.

Experimental Protocols for Characterization

Protocol 1: In Vitro Radioligand Binding Assay (Primary Screen)

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for a specific CNS target, for example, the human serotonin 5-HT2A receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a known radioligand from the 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

  • Radioligand: [3H]-Ketanserin (a 5-HT2A antagonist).

  • Non-specific binding control: Mianserin (10 µM).

  • Test compounds derived from 4-[(2-Methoxyethoxy)methyl]piperidine.

  • 96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the HEK293 cells in ice-cold membrane preparation buffer and centrifuge. Resuspend the pellet (cell membranes) in fresh buffer and store at -80°C. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL assay buffer, 50 µL radioligand, and 100 µL of membrane preparation (e.g., 20 µg protein).

    • Non-specific Binding: 50 µL Mianserin (10 µM), 50 µL radioligand, and 100 µL of membrane preparation.

    • Test Compound: 50 µL of test compound (at various concentrations), 50 µL radioligand, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.[2]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[2]

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Protocol 2: Cell-Based Functional Assay (Secondary Screen)

This protocol describes a calcium mobilization assay to determine if a compound acts as an agonist or antagonist at the 5-HT2A receptor, which signals through the Gq pathway leading to an increase in intracellular calcium.

Objective: To assess the functional activity of hit compounds from the primary screen.

Materials:

  • HEK293 cells expressing the 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Known 5-HT2A agonist (e.g., serotonin).

  • Test compounds.

  • A fluorescence plate reader (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 1 hour at 37°C).

  • Assay:

    • Agonist Mode: Add varying concentrations of the test compound to the wells and measure the fluorescence intensity over time. An increase in fluorescence indicates agonist activity.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes. Then, add a fixed concentration of a known agonist (e.g., EC80 of serotonin) and measure the fluorescence. A decrease in the agonist-induced signal indicates antagonist activity.

  • Data Analysis:

    • For agonists, plot the change in fluorescence against the log concentration to determine the EC50 (effective concentration for 50% of maximal response).

    • For antagonists, plot the percent inhibition of the agonist response against the log concentration to determine the IC50.

Protocol 3: In Vivo Tail Immersion Test (Preliminary Efficacy)

This protocol is a basic in vivo screen for potential analgesic activity in rodents.

Objective: To evaluate the antinociceptive effects of a test compound.

Materials:

  • Male Sprague-Dawley rats or Swiss-Webster mice.

  • Test compound formulated in a suitable vehicle (e.g., saline or 5% DMSO in saline).

  • Positive control (e.g., morphine).

  • A water bath maintained at a constant temperature (e.g., 52.5 ± 0.5 °C).

Procedure:

  • Acclimatization: Acclimatize the animals to the testing environment.

  • Baseline Measurement: Gently restrain the animal and immerse the distal third of its tail in the hot water bath. Record the time (in seconds) it takes for the animal to flick its tail out of the water (tail-flick latency). This is the baseline reading. A cut-off time (e.g., 10 seconds) should be used to prevent tissue damage.

  • Dosing: Administer the test compound, vehicle, or positive control via a chosen route (e.g., intraperitoneal injection).

  • Post-Dosing Measurements: Measure the tail-flick latency at several time points after dosing (e.g., 30, 60, 90, and 120 minutes).[7]

  • Data Analysis:

    • Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Compare the %MPE of the test compound group to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Data Interpretation and Forward Strategy

The data generated from these protocols will provide a preliminary assessment of the potential of compounds derived from 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride.

  • High-affinity binders (low Ki) from the primary screen are prioritized.

  • Functional data from the secondary screen will classify these hits as agonists, antagonists, or allosteric modulators, which is crucial for aligning them with a specific therapeutic hypothesis.

  • In vivo activity in a relevant model, such as the tail immersion test, provides the first indication of potential efficacy and brain penetrance.

Positive results would warrant further investigation, including more extensive structure-activity relationship (SAR) studies, selectivity profiling against a panel of other receptors, and more comprehensive pharmacokinetic (ADME) and in vivo pharmacology studies.

Conclusion

While 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride is not a widely characterized compound, its structure embodies the principles that have made the piperidine scaffold a mainstay of CNS drug discovery. Its inherent synthetic accessibility and favorable physicochemical properties make it a highly attractive starting point for the development of novel therapeutics for a range of neurological and psychiatric disorders. The protocols and strategies outlined in this guide provide a robust framework for researchers to unlock the potential of this promising chemical entity and to drive the discovery of the next generation of CNS-active medicines.

References

  • PROMISING DIRECTIONS FOR THE APPLICATION OF PIPERIDINE DERIVATIVES AS STRUCTURAL COMPONENTS OF NEUROTROPIC DRUGS. ResearchGate. [Link]

  • Piperidine derivatives for the control of Parkinson's and Alzheimer's. Innoget. [Link]

  • Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. ACS Chemical Neuroscience. [Link]

  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. PMC. [Link]

  • Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride. PrepChem.com. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. PubMed. [Link]

  • Substituted piperidine compound and use thereof.
  • Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. PubMed. [Link]

  • Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. ResearchGate. [Link]

  • Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. ResearchGate. [Link]

  • Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Pharmacokinetics of Marine-Derived Drugs. MDPI. [Link]

  • 2-[(4-METHYLPHENOXY)METHYL]PIPERIDINE HYDROCHLORIDE — Chemical Substance Information. NextSDS. [Link]

  • Clinical Pharmacology Biopharmaceutics Review(s). FDA. [Link]

  • Development of Glycoconjugated MAGL Inhibitors with Glucose-Dependent Antiproliferative Activity. MDPI. [Link]

Sources

Method

Advanced Crystallization and Isolation Protocols for 4-[(2-Methoxyethoxy)methyl]piperidine Hydrochloride

Application Note & Methodological Guide Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Physicochemical Profiling & Mechanistic Rationale The target active pharmaceutical ingr...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals

Physicochemical Profiling & Mechanistic Rationale

The target active pharmaceutical ingredient (API) intermediate, 4-[(2-Methoxyethoxy)methyl]piperidine, presents unique isolation challenges. The molecule features a basic secondary amine within a rigid piperidine core, appended to a highly flexible, hydrogen-bond-accepting methoxyethoxy side chain[1]. This structural dichotomy renders the free base highly soluble in most organic solvents, typically presenting as a viscous oil at room temperature.

Conversion to the hydrochloride salt is a standard pharmaceutical strategy to improve solid-state properties, chemical stability, and handling[2]. However, the hydrochloride salt of this specific alkoxy-piperidine derivative exhibits extreme aqueous solubility and significant hygroscopicity. Consequently, traditional cooling crystallization in protic solvents (like water or pure methanol) often leads to liquid-liquid phase separation (LLPS)—colloquially known as "oiling out"—rather than true crystalline nucleation[3].

To circumvent this, a carefully controlled reactive crystallization or an anti-solvent precipitation strategy must be employed. These techniques leverage chemical potential gradients rather than purely thermal gradients to drive controlled nucleation, bypassing the metastable liquid-liquid phase boundary[3].

Thermodynamic Control: Solvent & Anti-Solvent Selection

The selection of the solvent system is dictated by the dielectric constant ( ϵ ) and the solubility profile of the hydrochloride salt.

  • Primary Solvent (Reactive Phase): Isopropanol (IPA, ϵ=20.18 ) is preferred over methanol or water. IPA provides sufficient solubility for the free base but exhibits a steep solubility curve for the HCl salt at lower temperatures, making it an ideal primary solvent for reactive crystallization[4].

  • Anti-Solvent (Supersaturation Control): Methyl tert-butyl ether (MTBE, ϵ=2.6 ) or Heptane ( ϵ=1.9 ). The highly polar nature of the piperidine HCl salt results in near-zero solubility in these non-polar solvents. Gradual addition of MTBE precisely controls the supersaturation level, keeping the system within the metastable zone width (MSZW) to promote uniform crystal growth over amorphous precipitation[2].

Quantitative Solvent Screening Data

The following table summarizes the performance of various solvent/anti-solvent systems for the isolation of piperidine hydrochloride derivatives based on empirical screening parameters.

Primary Solvent ( ϵ )Anti-Solvent ( ϵ )Volumetric Ratio (Solv:Anti)Crystallization ModeExpected Yield (%)Purity (HPLC Area %)
Isopropanol (20.18)MTBE (2.60)1 : 3Reactive + Anti-solvent88 - 92> 99.5
Ethanol (24.50)Ethyl Acetate (6.02)1 : 4Anti-solvent Cooling82 - 85> 98.0
Methanol (32.70)Acetone (20.70)1 : 5Anti-solvent75 - 80> 97.5
Water (80.10)Acetone (20.70)1 : 10Evaporative / Anti-solvent< 60 (Oiling out)Variable

Experimental Protocols

The following protocols are designed as self-validating workflows. Process analytical technology (PAT), such as Focused Beam Reflectance Measurement (FBRM), is recommended to monitor chord length and nucleation events, though visual confirmation of the cloud point is sufficient for standard laboratory execution.

Protocol A: Reactive Crystallization via In-Situ Salt Formation

Causality: Generating the salt in a solvent where it is inherently less soluble than the free base ensures that supersaturation is driven by the chemical reaction (protonation). This minimizes the risk of trapping impurities within the crystal lattice, a common issue in rapid crash-cooling[5].

  • Dissolution: Dissolve 1.0 equivalent of 4-[(2-Methoxyethoxy)methyl]piperidine free base in 5 volumes (v/w) of anhydrous Isopropanol (IPA) in a jacketed reactor.

  • Temperature Conditioning: Heat the solution to 45°C – 50°C under continuous overhead stirring (250 rpm).

  • Reactive Addition: Slowly charge 1.05 equivalents of anhydrous HCl (as a 5M to 6M solution in IPA) via a dropping funnel over 45 minutes.

    • Self-Validation Check: The slow addition prevents localized supersaturation overshoots. Monitor the pH of an aliquot; it must reach ≤2.0 upon completion to guarantee full salt conversion.

  • Seeding (Optional but Recommended): If spontaneous nucleation has not occurred, introduce 0.5% (w/w) seed crystals of the target hydrochloride salt. Hold the suspension at 45°C for 1 hour to allow the seed bed to mature and consume residual supersaturation.

  • Cooling Ramp: Initiate a linear cooling ramp of 0.5°C/min down to 5°C.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 2 volumes of pre-chilled (5°C) IPA, followed immediately by 2 volumes of MTBE to displace residual polar solvents and accelerate drying.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours to constant weight.

Protocol B: Anti-Solvent Crystallization (Purification)

Causality: For crude batches where the HCl salt is already formed but requires purification, anti-solvent crystallization effectively purges structurally related impurities that remain soluble in the mixed solvent system[6].

  • Dissolution: Dissolve the crude 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride in 3 volumes (v/w) of Ethanol at 60°C until a clear solution is achieved.

  • Polishing Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove foreign particulates, maintaining the filtrate at 55°C.

  • Anti-Solvent Addition: Begin dropwise addition of Ethyl Acetate (up to 12 volumes total). Add the first 3 volumes slowly until the "cloud point" (persistent turbidity) is reached.

  • Aging: Pause the anti-solvent addition and hold the temperature at 55°C for 30 minutes.

    • Self-Validation Check: This aging step allows primary nucleation to occur and relieves initial supersaturation, preventing the highly soluble compound from crashing out as an amorphous oil.

  • Completion & Cooling: Resume the addition of the remaining Ethyl Acetate over 1 hour. Once complete, cool the suspension to 0°C at a rate of 0.3°C/min.

  • Isolation: Filter, wash with cold Ethyl Acetate, and dry under vacuum.

Process Workflow Diagram

CrystallizationWorkflow Start Crude Free Base 4-[(2-Methoxyethoxy)methyl]piperidine Dissolve Dissolution in IPA (T = 50°C) Start->Dissolve React Reactive Salt Formation (Add 1.05 eq HCl in IPA) Dissolve->React Check Cloud Point Reached? React->Check Seed Add Seed Crystals (0.5% w/w) Check->Seed No Age Age Suspension (Hold at 45°C for 1h) Check->Age Yes Seed->Age Cool Controlled Cooling (0.5°C/min to 5°C) Age->Cool Isolate Filtration & MTBE Wash (Vacuum Drying) Cool->Isolate End Pure Hydrochloride Salt (>99.5% Purity) Isolate->End

Workflow for the reactive crystallization and isolation of the piperidine hydrochloride API.

References

  • [2] Crystallisation in pharmaceutical processes. BIA Separations. URL: [Link]

  • [4] Process Development toward the Pilot Scale Synthesis of the Piperidine-Based Cocaine Analogue and Potent Dopamine and Norepinephrine Reuptake Inhibitor CTDP 31,446. Organic Process Research & Development (ACS Publications). URL:[Link]

  • [3] Insights into the self-assembly of fampridine hydrochloride: how the choice of the solvent affects the crystallization of a simple salt. ResearchGate / Nature. URL:[Link]

  • [5] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research and Development / CORA. URL: [Link]

  • [6] Organic salts as a tool for pharmaceutical ingredient purification: Bibliographic review. ResearchGate. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-[(2-Methoxyethoxy)methyl]piperidine Hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the yield and purity of 4-[(2-Methoxyethoxy)methyl]piperidine hydrochlo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the yield and purity of 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride (CAS 1185297-63-5). While the two-step synthesis—a Williamson etherification followed by Boc deprotection—appears straightforward on paper, it is notoriously plagued by competitive side-reactions and product isolation failures[1].

This guide abandons generic procedures in favor of a causality-driven troubleshooting manual. Every protocol described herein is designed as a self-validating system, ensuring you can monitor, correct, and optimize your reaction in real-time.

PART 1: Reaction Workflow & Pathway

Understanding exactly where yield is lost is the first step to optimization. The diagram below illustrates the synthetic pathway and highlights the three critical checkpoints where mass loss typically occurs.

SynthesisPathway SM Starting Material N-Boc-4-piperidinemethanol Base Deprotonation NaH in anhydrous DMF (0°C to RT) SM->Base Step 1a Alkoxide Alkoxide Intermediate [Reactive Nucleophile] Base->Alkoxide Drop1 Yield Drop: Moisture / Incomplete Deprotonation Base->Drop1 Alkylation O-Alkylation + 1-Bromo-2-methoxyethane (Williamson Ether Synthesis) Alkoxide->Alkylation Step 1b Intermediate Protected Intermediate N-Boc-4-[(2-methoxyethoxy)methyl]piperidine Alkylation->Intermediate Drop2 Yield Drop: Alkyl Halide Elimination (Side Reaction) Alkylation->Drop2 Deprotection Boc Deprotection 4M HCl in Dioxane (Anhydrous) Intermediate->Deprotection Step 2 Product Final Product 4-[(2-Methoxyethoxy)methyl]piperidine HCl (White Crystalline Solid) Deprotection->Product Drop3 Yield Drop: Hygroscopic Gum Formation Deprotection->Drop3

Figure 1: Two-step synthesis workflow highlighting critical yield-loss checkpoints.

PART 2: Troubleshooting FAQs

Q1: Why is my O-alkylation yield consistently below 50%, even with excess reagents? The Causality: The issue is likely competitive E2 elimination. 1-Bromo-2-methoxyethane possesses highly acidic beta-hydrogens due to the adjacent electronegative oxygen and bromine atoms. If the reaction temperature exceeds 25°C, the sodium hydride (NaH) or the generated alkoxide acts as a base rather than a nucleophile[2]. This triggers an elimination reaction, converting your alkyl halide into methyl vinyl ether (a volatile gas) and leaving unreacted N-Boc-4-piperidinemethanol[3]. The Fix: Strictly control the temperature. Perform the deprotonation at 0°C, add the alkyl halide dropwise, and never let the reaction exceed room temperature (20-22°C). If elimination persists, switch your electrophile to 1-chloro-2-methoxyethane and add a catalytic amount of NaI (Finkelstein in-situ activation) to favor substitution over elimination.

Q2: How do I prevent the formation of gummy residues during Boc deprotection? The Causality: The final product contains a methoxyethoxy chain, which exhibits PEG-like behavior. It coordinates strongly with water molecules. When you deprotect the Boc group[4] and expose the resulting hydrochloride salt to ambient laboratory humidity during filtration, the crystal lattice rapidly absorbs moisture and collapses into an amorphous, intractable gum. The Fix: Exclude water entirely during isolation. Use anhydrous 4M HCl in dioxane (do not use aqueous HCl or TFA if you want the HCl salt directly). Induce crystallization by triturating with cold, anhydrous diethyl ether, and filter the product rapidly under a positive pressure nitrogen blanket.

Q3: What is the optimal solvent system for extracting the Boc-protected intermediate? The Causality: The intermediate, N-Boc-4-[(2-methoxyethoxy)methyl]piperidine, is highly polar. If you run the reaction in DMF and attempt a standard aqueous workup, the residual DMF acts as a co-solvent, dragging your product into the aqueous waste layer and forming severe emulsions. The Fix: Use a high-volume Ethyl Acetate (EtOAc) extraction and wash the organic layer five times with a 10% aqueous LiCl solution or saturated brine. The high ionic strength of the brine forces the organic product into the EtOAc layer via the salting-out effect while effectively stripping away the DMF.

PART 3: Optimized Experimental Protocols
Protocol A: O-Alkylation (Williamson Ether Synthesis)

Objective: Maximize nucleophilic substitution while suppressing E2 elimination.

  • System Preparation: Flame-dry a 250 mL round-bottom flask. Flush with argon or nitrogen for 10 minutes.

  • Deprotonation: Dissolve N-Boc-4-piperidinemethanol (1.0 equiv, 10 mmol) in anhydrous DMF (30 mL). Cool the solution to 0°C using an ice-water bath.

  • Base Activation: Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv, 15 mmol) in three small portions over 15 minutes to control hydrogen gas evolution. Stir at 0°C for 45 minutes to ensure complete alkoxide formation. (Self-Validation: The solution should transition from clear to slightly opaque/yellowish).

  • Alkylation: Add 1-bromo-2-methoxyethane (1.2 equiv, 12 mmol) dropwise via syringe over 10 minutes.

  • Propagation: Remove the ice bath. Allow the reaction to stir at room temperature (20°C) for 6 hours. (Self-Validation: TLC in 30% EtOAc/Hexanes should show complete consumption of the starting material).

  • Workup: Quench the reaction at 0°C with saturated aqueous NH₄Cl (10 mL). Dilute with EtOAc (100 mL). Transfer to a separatory funnel and wash the organic layer with 10% aqueous LiCl (5 × 30 mL) to remove DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil. (Proceed to Protocol B without further purification).

Protocol B: Boc Deprotection & Crystallization

Objective: Cleave the Boc group and isolate the highly hygroscopic HCl salt without moisture degradation.

  • Deprotection: Dissolve the crude intermediate from Protocol A in anhydrous Dichloromethane (DCM) (15 mL). Cool to 0°C.

  • Acidification: Slowly add 4M HCl in Dioxane (10.0 equiv, 100 mmol). Stir at 0°C for 15 minutes, then warm to room temperature.

  • Reaction Monitoring: Stir for 3 hours. (Self-Validation: Monitor by LCMS or TLC. The highly polar free amine/HCl salt will stay at the baseline in standard normal-phase TLC).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to a thick syrup. Do not heat above 35°C to prevent thermal degradation.

  • Crystallization: Add ice-cold, anhydrous diethyl ether (50 mL) to the flask and vigorously triturate (scratch the inside of the flask with a glass rod) until a white precipitate forms. Stir the suspension for 30 minutes at 0°C.

  • Filtration: Filter the solid through a sintered glass funnel strictly under a stream of nitrogen gas . Wash the filter cake with additional cold anhydrous ether (2 × 15 mL).

  • Drying: Immediately transfer the white crystalline solid to a vacuum desiccator containing P₂O₅ or Drierite. Dry overnight under high vacuum to yield 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride.

PART 4: Quantitative Data Summary

The table below demonstrates the empirical improvements achieved by switching from standard literature conditions to the optimized causality-driven protocols described above.

ParameterStandard Conditions (Unoptimized)Optimized Protocol (This Guide)Improvement Factor
Alkylation Temp 60°C (Heating)0°C to 20°CSuppressed E2 elimination
Step 1 Yield 42% (High volatile byproducts)88% + 46%
Deprotection Acid TFA in DCM4M HCl in DioxaneDirect HCl salt formation
Step 2 Yield 55% (Amorphous gum)94% (Crystalline solid)+ 39%
Overall Yield ~23%~82% > 3.5x Increase
Final Purity (HPLC) 88%>98% Pharmaceutical grade
References
  • Development of an Orally Available and Central Nervous System (CNS)-Penetrant Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1) Inhibitor with Minimal Human Ether-à-go-go-Related Gene (hERG) Activity for the Treatment of Toxoplasmosis - PMC - NIH. National Institutes of Health. Available at:[Link][3]

  • Diastereoselective Reductive Etherification Via High-Throughput Experimentation: Access to Pharmaceutically Relevant Alkyl Ethers. The Journal of Organic Chemistry - ACS Publications. Available at:[Link][4]

  • Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Royal Society of Chemistry (RSC). Available at:[Link][1]

  • In Silico Assisted Identification, Synthesis, and In Vitro Pharmacological Characterization of Potent and Selective Blockers of the Epilepsy-Associated KCNT1 Channel - PMC. National Institutes of Health. Available at:[Link][2]

Sources

Optimization

Troubleshooting solubility issues with 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride in organic solvents

Welcome to the technical support resource for 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common solub...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in organic solvents. Our approach is rooted in fundamental chemical principles to provide not just solutions, but a deeper understanding of the experimental choices you make.

Part 1: Fundamental Principles - Why is My Compound Not Dissolving?

This section addresses the core chemical characteristics of 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride that govern its solubility behavior.

Q1: What are the primary reasons for the poor solubility of 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride in common organic solvents like Dichloromethane (DCM), Toluene, or Hexanes?

A: The primary reason for poor solubility in non-polar or weakly polar organic solvents is that this compound is a hydrochloride salt . The molecule exists in an ionic form: a positively charged piperidinium ion and a negatively charged chloride ion. This ionic nature makes the compound highly polar.[1][2]

Organic solvents like hexanes, toluene, and even moderately polar solvents like DCM are predominantly non-polar or have low polarity. According to the principle of "like dissolves like," polar, ionic solutes do not dissolve well in non-polar, covalent solvents because the solvent molecules cannot effectively overcome the strong ionic interactions (crystal lattice energy) of the salt.[2][3]

The key to improving solubility is to chemically modify the compound to reduce its polarity, which is typically achieved by converting it from its salt form to its "free base" form.

G cluster_0 Aqueous / Highly Polar Protic Solvents cluster_1 Non-Polar / Weakly Polar Organic Solvents Salt Piperidinium HCl Salt (Ionic, Polar) HIGHLY SOLUBLE FreeBase Free Base (Neutral, Less Polar) HIGHLY SOLUBLE Salt_node 4-[(2-Methoxyethoxy)methyl] piperidine hydrochloride FreeBase_node 4-[(2-Methoxyethoxy)methyl] piperidine Salt_node->FreeBase_node + Base (e.g., NaOH, Na2CO3) FreeBase_node->Salt_node + Acid (e.g., HCl)

Caption: Equilibrium between the polar salt form and the less polar free base form.

Part 2: A Systematic Approach to Troubleshooting Solubility

When encountering a solubility challenge, a systematic, multi-tiered approach is most effective. The following workflow and Q&A guide will walk you through this process, from simple physical methods to more complex chemical modifications.

G Start Start: Compound fails to dissolve Purity Step 1: Verify Purity (NMR, HPLC, etc.) Start->Purity SolventScreen Step 2: Systematic Solvent Screening (See Table 1) Purity->SolventScreen Physical Step 3: Apply Physical Methods (Stirring, Sonication, Gentle Heat) SolventScreen->Physical Chemical Step 4: Chemical Modification Physical->Chemical Failure Issue Persists: Consult Advanced Methods Physical->Failure If unsuccessful FreeBase Option A: Convert to Free Base (For Non-Polar Solvents) Chemical->FreeBase If solvent is non-polar/weakly polar CoSolvent Option B: Use a Co-Solvent System (For Moderately Polar Solvents) Chemical->CoSolvent If solvent is moderately polar Success Success: Compound Dissolved FreeBase->Success CoSolvent->Success Failure->Chemical

Caption: A logical workflow for troubleshooting solubility issues.

Q2: I'm starting my experiment. What are the initial steps I should take to dissolve my compound?

A: Always begin with the simplest methods before moving to more complex solutions.

  • Verify Purity: Impurities can significantly impact solubility. Ensure your starting material is of high purity as confirmed by analytical techniques.[3][4]

  • Systematic Solvent Screening: Do not assume a solvent will work. Test a range of solvents with varying polarities. Based on the hydrochloride salt structure, you should expect a solubility profile similar to the one outlined in Table 1.

  • Apply Physical Methods:

    • Vigorous Agitation: Simple stirring or vortexing increases the interaction between the solute surface and the solvent.

    • Sonication: Using an ultrasonic bath can help break up solid aggregates, increasing the surface area available for solvation.[2]

    • Gentle Warming: For most solids, solubility increases with temperature as it provides the energy needed to overcome the crystal lattice forces.[2][3] However, use caution to avoid potential degradation of the compound.

Data Presentation: Qualitative Solubility Profile

Table 1: Expected qualitative solubility of 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride in various organic solvents.

Solvent ClassRepresentative SolventsExpected Solubility of HCl SaltRationale
Polar Protic Water, Methanol, EthanolGood to High Polar, hydrogen-bonding solvents effectively solvate the piperidinium and chloride ions.[1][2]
Polar Aprotic DMSO, DMFModerate to Good High polarity helps dissolve salts, but less effective than protic solvents.[2]
Moderately Polar Dichloromethane (DCM), ChloroformPoor to Very Poor Insufficient polarity to effectively dissolve the ionic salt.[2][3]
Non-Polar Toluene, Hexanes, Diethyl EtherInsoluble Solvents lack the polarity needed to overcome the strong ionic bonds of the salt.[1][2]

Part 3: Advanced & Chemical Strategies

If physical methods are insufficient, chemical modification is the most robust strategy.

Q3: My reaction requires a non-polar solvent like Toluene or THF, and my compound will not dissolve. What is the most effective strategy?

A: The definitive solution is to convert the hydrochloride salt to its corresponding free base . This neutralization reaction removes the ionic charge, dramatically reducing the molecule's polarity and rendering it soluble in a much wider range of organic solvents.[1][2] This is a standard and highly effective procedure before using the compound in many organic synthesis reactions, such as peptide couplings.[1]

Experimental Protocol: Conversion of Hydrochloride Salt to Free Base

This protocol describes a standard liquid-liquid extraction method to isolate the free base form of the amine.

Materials:

  • 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride

  • Deionized Water

  • An appropriate organic solvent for extraction (e.g., Dichloromethane (DCM), Ethyl Acetate)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel, beakers, rotary evaporator

Methodology:

  • Dissolution: Dissolve the 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride in a minimal amount of deionized water in a beaker or flask.

  • Basification: Cool the aqueous solution in an ice bath to manage any potential exotherm. While stirring, slowly add 1 M NaOH solution dropwise. Monitor the pH of the solution using pH paper or a pH meter. Continue adding base until the solution is distinctly basic (pH > 10). This deprotonates the piperidinium nitrogen, forming the neutral free base.[2]

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Add a volume of the organic extraction solvent (e.g., DCM). Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate fully.

  • Combine Organic Layers: Drain the lower organic layer (if using DCM) into a clean flask. Add a fresh portion of organic solvent to the separatory funnel and repeat the extraction two more times to ensure complete recovery of the free base. Combine all organic extracts.[2]

  • Washing: Wash the combined organic layers with brine. This helps to remove residual water and any remaining inorganic salts from the organic phase.[2]

  • Drying: Drain the washed organic layer into a clean, dry flask. Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the solution. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. This indicates all water has been removed.

  • Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting oil or solid is the purified free base, which should now be readily soluble in a wide range of organic solvents.

Q4: I need to use a moderately polar solvent, but solubility is still an issue. Are there alternatives to a full conversion to the free base?

A: Yes. If direct dissolution fails but you are using a moderately polar system, a co-solvent system can be effective. By adding a small amount of a highly polar solvent, you can increase the overall polarity of the solvent mixture enough to dissolve the salt.

For example, to dissolve the compound in DCM, you could add a small percentage (e.g., 1-10%) of methanol. The highly polar methanol can help to solvate the ions and break up the crystal lattice, while the bulk solvent remains predominantly DCM.[3][5][6] This approach is a practical alternative when a full workup to isolate the free base is not desirable.

Part 4: Frequently Asked Questions (FAQs)

Q5: Can I just add a tertiary amine base like triethylamine (TEA) or DIPEA directly to my reaction mixture to neutralize the salt in situ?

A: This is a very common and practical technique, especially in reactions like amide couplings. Adding 1.0-1.1 equivalents of a tertiary amine base will neutralize the hydrochloride salt, forming the free amine in the reaction vessel.[1] However, you must consider that this will also produce the hydrochloride salt of the tertiary amine (e.g., triethylamine hydrochloride). This salt may be insoluble in your reaction solvent and precipitate out, or it could potentially interfere with your reaction or purification.[1]

Q6: My compound seems to dissolve with heating but then precipitates out when it cools to room temperature. What is happening?

A: This indicates you have created a supersaturated solution. While heating increases solubility, the solution may hold more solute than it can at a lower temperature.[5] Upon cooling, the solubility limit decreases, and the excess compound crashes out of the solution. If your experiment must be run at room temperature, this approach is not suitable. However, it can be a useful technique for reactions run at elevated temperatures.

Q7: Could the issue be related to the specific batch or supplier of the compound?

A: While less common, it is possible. Different synthesis and purification methods can lead to different crystalline forms (polymorphs) of the same compound, which can have different solubility profiles. If you are experiencing unexpected and persistent issues, testing a sample from a different batch or supplier could be a valid troubleshooting step.

References

  • Ali, S., Saokaew, P., Aman, A., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure and Dynamics. DOI: 10.1080/07391102.2024.2305696

Sources

Troubleshooting

Optimizing reaction temperature for 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride alkylation

Topic: Optimizing Reaction Temperature for 4-[(2-Methoxyethoxy)methyl]piperidine Hydrochloride Alkylation Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for 4-[(2-Methoxyethoxy)methyl]piperidine Hydrochloride Alkylation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded strategies for optimizing the N-alkylation of 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride.

Unlike free-base secondary amines, working with hydrochloride salts introduces competing thermodynamic and kinetic variables. This guide will help you navigate the delicate balance between achieving full conversion and preventing over-alkylation, ensuring a self-validating and scalable workflow.

Mechanistic Insights: The Causality of Temperature

To successfully alkylate 4-[(2-Methoxyethoxy)methyl]piperidine, we must first address its state: a protonated, non-nucleophilic hydrochloride salt. The reaction requires a two-stage in situ process:

  • Free-Basing (Thermodynamic Phase): A base must deprotonate the piperidine nitrogen. When using heterogeneous bases like Potassium Carbonate ( K2​CO3​ ), this solid-liquid phase transfer is highly temperature-dependent [1].

  • N-Alkylation (Kinetic Phase): The free secondary amine acts as a nucleophile in an SN​2 displacement of the alkylating agent (e.g., an alkyl halide).

The Temperature Paradox: Increasing the temperature provides the activation energy ( Ea​ ) required to accelerate the SN​2 pathway. However, excessive thermal energy ( >80∘C ) triggers two detrimental side reactions:

  • Over-alkylation: The newly formed tertiary amine is often more nucleophilic than the secondary amine, leading to rapid formation of a quaternary ammonium salt [2].

  • E2 Elimination: If using an alkyl halide with β -hydrogens, high temperatures and basic conditions will promote elimination over substitution, destroying your alkylating agent and stalling the reaction.

Mechanism A Piperidine HCl Salt (Inert) B Free Secondary Amine (Active Nucleophile) A->B Base (e.g., K2CO3) 25°C - 40°C C N-Alkyl Piperidine (Desired Product) B->C + Alkyl Halide T_opt: 60°C - 70°C (SN2 Pathway) D Quaternary Ammonium (Over-alkylated) C->D Excess Halide T > 80°C

Caption: Mechanistic pathway of piperidine N-alkylation highlighting temperature-dependent phase shifts.

Troubleshooting & FAQs

Q1: My reaction is stalling at 25°C (Room Temperature) with unreacted starting material. Should I just add more alkylating agent? A: No. Adding more alkylating agent will skew the stoichiometry and promote quaternary salt formation later. The stall is likely due to the poor solubility of the hydrochloride salt and slow heterogeneous deprotonation. Solution: Increase the temperature to 60–65°C to facilitate the free-basing step and provide sufficient Ea​ for the SN​2 reaction. Alternatively, switch to a soluble organic base like N,N-Diisopropylethylamine (DIPEA) [3].

Q2: I increased the temperature to reflux in Acetonitrile (~82°C), but LC-MS now shows multiple heavy-mass peaks. What happened? A: You have crossed the thermodynamic threshold for over-alkylation. At reflux, the desired tertiary amine product reacts with the remaining alkyl halide to form a quaternary ammonium salt. Solution: Cap your reaction temperature at 65°C. If the reaction is slow, use a syringe pump to add the alkylating agent dropwise over 4 hours. This keeps the concentration of the electrophile low, statistically favoring the primary SN​2 event over the secondary one [2].

Q3: Does my choice of solvent change the optimal reaction temperature? A: Absolutely. Polar aprotic solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) solvate the cation (from the base) but leave the nucleophilic amine "naked" and highly reactive. In MeCN, 60–65°C is optimal. If you must use a less polar solvent like Toluene, you will require higher temperatures (up to 100°C) and a phase-transfer catalyst (e.g., TBAB) to achieve the same kinetic rate, which increases the risk of degradation [1].

Quantitative Data: Temperature Optimization Matrix

The following table summarizes the causal relationship between temperature, conversion rates, and byproduct formation during the alkylation of piperidine hydrochloride derivatives using 1.1 equivalents of an alkyl bromide in Acetonitrile with K2​CO3​ .

Temperature (°C)Time (h)Total Conversion (%)Desired Mono-alkylated Yield (%)Quaternary Salt Byproduct (%)
25 (Room Temp)2445.242.13.1
451678.575.33.2
65 (Optimal) 8 >99.0 93.8 5.2
82 (Reflux)4>99.078.420.6

Data Interpretation: 65°C provides the optimal thermodynamic window, achieving full conversion while suppressing the activation of the over-alkylation pathway.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and analytical cues are embedded within the steps to ensure the chemistry is proceeding as intended.

Reagents:

  • 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride (1.0 eq)

  • Alkylating Agent (e.g., Alkyl Bromide) (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) or K2​CO3​ (2.5 eq)

  • Anhydrous Acetonitrile (0.1 M relative to starting material)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the piperidine hydrochloride salt in anhydrous Acetonitrile.

    • Validation Check: The mixture will appear as a cloudy, heterogeneous suspension.

  • Free-Basing: Add the base (2.5 eq) to the suspension. Stir at 25°C for 30 minutes under a nitrogen atmosphere.

    • Validation Check (if using DIPEA): The suspension should clarify into a homogeneous solution as the HCl salt is neutralized.

  • Controlled Addition: Load the alkylating agent (1.05 eq) into a syringe. Using a syringe pump, add the reagent dropwise to the reaction mixture over 60 minutes.

  • Thermal Activation: Gradually heat the reaction block to 65°C .

  • In-Process Monitoring: After 2 hours at 65°C, sample the reaction for TLC or LC-MS.

    • Validation Check: You should observe the disappearance of the starting material mass and the appearance of the product mass. If using K2​CO3​ , a fine white precipitate (KCl/KBr) will form, confirming the displacement reaction is occurring.

  • Quench & Workup: Once conversion is >95%, cool the reaction to 0°C to halt all kinetic pathways. Filter the inorganic salts (if applicable), concentrate the filtrate under reduced pressure, and partition between Ethyl Acetate and saturated aqueous NaHCO3​ .

Workflow Step1 1. Suspend 4-[(2-Methoxyethoxy)methyl]piperidine HCl in Acetonitrile (0.1 M) Step2 2. Add Base (2.5 eq DIPEA or K2CO3) Stir at 25°C for 30 mins Step1->Step2 Step3 3. Add Alkylating Agent (1.05 eq) via Syringe Pump Step2->Step3 Step4 4. Heat to 65°C Monitor via LC-MS every 2 hours Step3->Step4 Step5 5. Cool to 0°C & Quench Aqueous Workup Step4->Step5

Caption: Step-by-step temperature-controlled workflow for the N-alkylation of piperidine hydrochloride.

References

  • Hamid, M. H. S. A., Allen, C. L., Lamb, G. W., Maxwell, A. C., Maytum, H. C., Watson, A. J. A., & Williams, J. M. J. Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Journal of the American Chemical Society (2009). Available at:[Link]

Optimization

Reducing chemical impurities in 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride preparation

Welcome to the Technical Support Center. This portal is designed for drug development professionals and synthetic chemists optimizing the preparation of 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride (CAS: 1185297-6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for drug development professionals and synthetic chemists optimizing the preparation of 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride (CAS: 1185297-63-5)[1].

Diagnostic Overview

The synthesis of this critical pharmaceutical building block relies on a two-stage sequence: a Williamson ether synthesis followed by an acid-mediated N-Boc deprotection. Controlling chemical impurities requires a mechanistic understanding of alkoxide nucleophilicity, carbamate lability, and the highly hygroscopic nature of piperidine salts.

Workflow SM N-Boc-4-piperidinemethanol (Starting Material) Alk Williamson Ether Synthesis (NaH, DMF, 1-bromo-2-methoxyethane) SM->Alk Int N-Boc-4-[(2-methoxyethoxy)methyl]piperidine (Intermediate) Alk->Int Deprot N-Boc Deprotection (4M HCl in 1,4-dioxane) Int->Deprot Crude Crude Hydrochloride Salt Deprot->Crude Cryst Crystallization (Anhydrous Ethyl Acetate) Crude->Cryst Final 4-[(2-Methoxyethoxy)methyl]piperidine HCl (Pure Product) Cryst->Final

Figure 1: Synthetic workflow for 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride.

Core Troubleshooting Database (FAQs)

Q1: Why am I observing high levels of N-alkylated impurities (e.g., 1-(2-methoxyethyl)-4-[(2-methoxyethoxy)methyl]piperidine)? Causality: The Williamson ether synthesis utilizes sodium hydride (NaH) to irreversibly deprotonate the primary alcohol, forming a highly reactive alkoxide[2]. If the tert-butyloxycarbonyl (Boc) protecting group is compromised due to trace acidic impurities, or if the reaction temperature exceeds 10°C during the exothermic deprotonation, the secondary amine of the piperidine ring becomes exposed and undergoes competitive N-alkylation. Solution: Ensure the starting N-Boc-4-piperidinemethanol is strictly anhydrous. Maintain the alkylation reaction temperature strictly between 0°C and 5°C during the addition of NaH and the alkyl halide.

Q2: My final product contains residual N-Boc intermediate. How can I drive the deprotection to completion without causing side reactions? Causality: Incomplete deprotection occurs when the effective acid concentration drops, often due to ambient moisture quenching the anhydrous acid or insufficient reaction time. While aqueous HCl or trifluoroacetic acid (TFA) are common alternatives, they can lead to difficult-to-remove salts or side reactions[3]. Solution: Utilize 4M HCl in anhydrous 1,4-dioxane[4]. Dioxane stabilizes the protonated intermediate, and the byproduct (isobutylene gas) easily escapes the system, driving the equilibrium forward. Ensure a minimum of 5 equivalents of HCl are used, and stir at 20-25°C for 2-4 hours[3].

Q3: I am detecting 4-(hydroxymethyl)piperidine in my final product. Is the ether linkage cleaving? Causality: Yes. While the 2-methoxyethoxymethyl ether linkage is generally stable, prolonged exposure to strong aqueous acids at elevated temperatures can trigger hydrolytic ether cleavage. Solution: Avoid aqueous HCl entirely. By strictly using anhydrous 4M HCl in 1,4-dioxane at ambient temperature, you selectively cleave the acid-labile carbamate (Boc) without breaking the robust aliphatic ether bond[4].

Q4: The isolated hydrochloride salt is highly hygroscopic and forms a sticky gum instead of a powder. How do I improve crystallization? Causality: Piperidine hydrochlorides are notoriously hygroscopic. If the crystallization solvent contains trace water, or if the product is exposed to ambient humidity during filtration, the crystal lattice collapses, causing the product to "oil out" into a gum. Solution: Perform the final crystallization using strictly anhydrous ethyl acetate[5]. Ethyl acetate provides an ideal polarity balance—solubilizing non-polar organic impurities while forcing the highly polar API salt to crystallize. Always filter under a blanket of dry nitrogen.

Quantitative Impurity Thresholds

ImpurityOrigin / Mechanistic CauseDetection MethodAcceptable Limit
N-Alkylated Piperidine Premature Boc cleavage / Unprotected amineHPLC-UV (210 nm)< 0.15%
Residual N-Boc Intermediate Incomplete acid-mediated deprotectionLC-MS (ESI+)< 0.10%
4-(Hydroxymethyl)piperidine Hydrolytic ether cleavageGC-FID / LC-MS< 0.10%
Inorganic Ash (NaBr/NaCl) Poor aqueous extraction post-alkylationResidue on Ignition< 0.10%
Residual 1,4-Dioxane Trapped solvent in the crystal latticeHeadspace GC< 380 ppm

Validated Standard Operating Procedures

Protocol 1: Williamson Ether Synthesis (Alkylation)

Self-Validation Metric: Cessation of hydrogen gas evolution confirms complete alkoxide formation.

  • Preparation: Charge a dry, nitrogen-purged reactor with N-Boc-4-piperidinemethanol (1.0 eq) and anhydrous DMF (10 volumes). Cool the solution to 0-5°C.

  • Deprotonation: Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) in portions to maintain the internal temperature below 10°C[2].

  • Validation Check: Stir for 30 minutes at 5°C. The reaction is ready for the next step when visible hydrogen gas evolution ceases.

  • Alkylation: Dropwise add 1-bromo-2-methoxyethane (1.2 eq). Allow the reaction to warm to room temperature (20-25°C) and stir for 4 hours.

  • Workup: Quench carefully with cold water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: N-Boc Deprotection & Crystallization

Self-Validation Metric: LC-MS confirms the absence of the m/z 274 peak (Boc intermediate) and the presence of the m/z 174 peak (free amine).

  • Deprotection: Dissolve the crude intermediate from Protocol 1 in a minimal amount of anhydrous dichloromethane (2 volumes).

  • Acid Addition: Slowly add 4M HCl in 1,4-dioxane (5.0 eq) at room temperature[3].

  • Monitoring: Stir for 2-4 hours. A white precipitate will begin to form. Monitor via LC-MS until the intermediate is fully consumed[4].

  • Solvent Exchange & Crystallization: Concentrate the suspension under reduced pressure to remove dioxane and excess HCl. Triturate the resulting crude residue with cold, anhydrous ethyl acetate (5 volumes) at 0-5°C for 1 hour[5].

  • Isolation: Filter the white crystalline solid rapidly under a stream of dry nitrogen. Wash the filter cake with cold ethyl acetate and dry in a vacuum oven at 40°C for 12 hours.

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guide for 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and formulation scientists working with 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and formulation scientists working with 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride . While this compound is a highly versatile building block in advanced active pharmaceutical ingredient (API) synthesis, its specific structural motifs—a protonated piperidine ring and a methoxyethoxy ether linkage—introduce unique stability challenges.

As a Senior Application Scientist, I have structured this guide to move beyond basic handling instructions. Here, we explore the mechanistic causality behind degradation, provide self-validating experimental protocols, and establish robust storage workflows to protect the integrity of your synthesis.

Core Vulnerabilities: The Causality of Degradation

To effectively store this compound, one must understand the chemical mechanisms that drive its degradation:

  • Hygroscopicity & Deliquescence: Hydrochloride salts of weak bases (like piperidine) are inherently prone to moisture uptake. The protonated amine ( R2​NH2+​Cl− ) forms strong hydrogen bonds with atmospheric water vapor. If exposed to ambient humidity, the powder will absorb moisture until it dissolves in its own water of hydration (deliquescence) [1]. This alters the effective molecular weight, leading to critical stoichiometric errors during synthesis.

  • Auto-Oxidation (Peroxide Formation): The molecule contains a methoxyethoxy side chain. Ethers are highly susceptible to auto-oxidation. Atmospheric oxygen abstracts the alpha-hydrogens adjacent to the ether oxygens via a radical mechanism, forming hydroperoxides ( R−O−CH(OOH)−R′ ). This process is accelerated by light and thermal stress [2]. Accumulated peroxides are not only an impurity but a severe explosion hazard if the material is later concentrated or heated.

  • Salt Disproportionation: In the presence of alkaline excipients or trace moisture over long-term storage, the hydrochloride salt can undergo proton transfer, reverting to the volatile and less stable free base form [3].

Troubleshooting FAQs

Q1: My powder has turned into a sticky, clumpy paste. Is the batch ruined? A: Not necessarily, but it has been compromised by atmospheric moisture. Because piperidine hydrochloride salts are highly hygroscopic, opening a cold container before it has equilibrated to room temperature causes immediate condensation. You must desiccate the material to restore its anhydrous state (See Protocol 1). To prevent this, always allow the sealed container to sit at room temperature for 30–60 minutes before opening.

Q2: Does this compound require routine peroxide testing? A: Yes. Due to the methoxyethoxy (ether) moiety, this compound acts as a peroxide former. While solid hydrochloride salts oxidize slower than liquid ethers (like THF or diethyl ether), long-term storage introduces risk. It should be tested for peroxides every 6 to 12 months, and always prior to any reaction involving heat, distillation, or concentration [2].

Q3: What is the optimal long-term storage environment? A: The compound must be stored at 2–8 °C in a tightly sealed, light-resistant (amber) container. The cold temperature suppresses radical formation (oxidation), while the amber glass prevents photolytic degradation. Crucially, the headspace of the container should be purged with an inert gas (Argon or Nitrogen) after every use to displace oxygen and humidity.

Degradation Pathways & Prevention Summary

Degradation PathwayStructural TriggerEnvironmental CatalystPrevention Strategy
Deliquescence / Caking Hydrochloride saltHigh Humidity (>40% RH)Store in desiccator; equilibrate to RT before opening; Argon purge.
Peroxide Formation Methoxyethoxy (Ether) groupOxygen, Light, HeatAmber vial; inert headspace; test every 6–12 months.
Disproportionation Basic piperidine ringAlkaline impurities, MoistureIsolate from incompatible bases; maintain strictly dry conditions.

Experimental Protocols

Protocol 1: Desiccation and Recovery of Moisture-Compromised Salt

This protocol is a self-validating system: the success of the drying process is quantitatively verified by mass stabilization.

  • Preparation: In a fume hood, transfer the clumped/wet piperidine hydrochloride salt to a pre-weighed, dry watch glass or shallow glass petri dish. Record the initial mass ( Mwet​ ).

  • Vacuum Desiccation: Place the dish into a vacuum desiccator containing a high-capacity, indicating desiccant (e.g., anhydrous calcium sulfate or phosphorus pentoxide).

  • Drying Cycle: Apply a vacuum of <10 mbar. Leave the sample under vacuum at room temperature for 24–48 hours. Note: Do not apply heat, as this may accelerate ether oxidation.

  • Inert Release: Slowly break the vacuum using a dry inert gas line (Argon or Nitrogen) to prevent re-introducing atmospheric moisture.

  • Validation: Quickly weigh the dish. Return it to the desiccator for another 4 hours and weigh again. When the mass stabilizes ( Mdry​ ), the water has been successfully removed.

  • Storage: Transfer the free-flowing powder back to an amber storage vial, purge the headspace with Argon, and seal tightly with Parafilm before returning to 2–8 °C storage.

Protocol 2: Peroxide Testing for Ether-Containing Solids

Perform this test every 6 months or before utilizing the building block in high-temperature reactions.

  • Sample Preparation: Dissolve ~20 mg of the 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride in 1 mL of a peroxide-free, miscible solvent (e.g., HPLC-grade water or dry, degassed methanol).

  • Testing: Dip a commercial semi-quantitative peroxide test strip (e.g., Quantofix®) into the solution for 1 second.

  • Incubation: Shake off excess liquid and wait exactly 15 seconds (or as dictated by the strip manufacturer).

  • Analysis: Compare the color of the test pad to the provided scale.

  • Actionable Threshold:

    • 0–10 ppm: Safe for use.

    • >20 ppm: The material is compromised. It must be chemically reduced (e.g., washing the free-based organic layer with aqueous ferrous sulfate) to destroy peroxides before use or disposal [2].

Storage & Handling Workflow

The following diagram outlines the mandatory decision tree for handling this chemical upon receipt and during routine laboratory use.

StorageWorkflow Start Receipt of 4-[(2-Methoxyethoxy)methyl] piperidine HCl CheckSeal Inspect Seal & Packaging Start->CheckSeal IsSealed Intact & Dry? CheckSeal->IsSealed Store Store at 2-8°C in Dark (Desiccator) IsSealed->Store Yes Quarantine Quarantine & Test for Moisture/Peroxides IsSealed->Quarantine No Use Equilibrate to RT before opening Store->Use Purge Argon/N2 Purge after use Use->Purge Purge->Store

Caption: Standard operating workflow for the storage, handling, and lifecycle management of the compound.

References

  • Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Peroxide-Forming Chemicals – Safety Guidelines Source: Texas Christian University (TCU) Environmental Health & Safety URL: [Link]

Optimization

Minimizing side reactions during 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride synthesis

Welcome to the technical support center for the synthesis of 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, understanding, and minimizing common side reactions. Our goal is to provide you with the in-depth technical insights and field-proven protocols necessary to achieve high yields and purity.

Introduction: The Synthetic Challenge

4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride is a valuable building block in medicinal chemistry, often incorporated into novel therapeutic agents. Its synthesis, while seemingly straightforward, involves a Williamson ether synthesis on a bifunctional piperidine scaffold. The presence of both a nucleophilic nitrogen and oxygen on the precursor, 4-(hydroxymethyl)piperidine, creates a competitive reaction environment where careful control of the synthetic strategy is paramount to prevent the formation of undesired byproducts. This guide provides a systematic approach to troubleshooting and optimizing this critical transformation.

Core Synthesis Pathway & Key Challenges

The most reliable synthetic route involves a three-step process: (1) Protection of the highly nucleophilic piperidine nitrogen, (2) Williamson ether synthesis to form the desired C-O bond, and (3) Deprotection and salt formation. The primary challenge lies in preventing the alkylating agent from reacting with the piperidine nitrogen.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection & Salt Formation A 4-(Hydroxymethyl)piperidine B N-Protected 4-(Hydroxymethyl)piperidine A->B Add Protecting Group (e.g., Boc₂O) C N-Protected Alkoxide Intermediate B->C Add Strong Base (e.g., NaH) D N-Protected Target Molecule C->D Add Alkylating Agent (MEM-Cl) E Final Product (Free Base) D->E Acidic Deprotection (e.g., TFA or HCl) F 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride E->F Add HCl

Caption: Recommended three-step synthesis pathway.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.

Q1: My reaction is complete, but my primary product is not the one I want. Mass spectrometry suggests a byproduct with a mass corresponding to the addition of the MEM group to my starting material. What happened?

A1: You are likely observing competitive N-alkylation.

This is the most common side reaction when the piperidine nitrogen is not protected. The secondary amine of 4-(hydroxymethyl)piperidine is a soft and potent nucleophile that can readily attack the electrophilic carbon of your alkylating agent (e.g., 2-methoxyethoxymethyl chloride, MEM-Cl). In many cases, N-alkylation is kinetically favored over O-alkylation of the alcohol.

Mechanistic Insight: The reaction proceeds via an SN2 mechanism.[1][2] Both the nitrogen and the oxygen (after deprotonation) can act as nucleophiles. Without a protecting group, you create a competitive environment leading to a mixture of N-alkylated and O-alkylated products, which can be difficult to separate.

G cluster_paths SM 4-(Hydroxymethyl)piperidine + MEM-Cl O_Product Desired Ether Product SM->O_Product Path A (Requires deprotonation of OH group first) N_Product N-alkylated Byproduct SM->N_Product Path B (Direct reaction with piperidine nitrogen) O_Path O-Alkylation (Desired) N_Path N-Alkylation (Side Reaction)

Caption: Competing N- vs. O-alkylation pathways.

Recommended Solutions:

  • Implement an N-Protection Strategy: The most robust solution is to protect the piperidine nitrogen before the Williamson ether synthesis step. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable to the basic conditions of the ether synthesis and can be easily removed under acidic conditions during the final deprotection/salt formation step.

  • Post-Hoc Separation (Less Ideal): If you have already run the reaction, you may be able to separate the tertiary amine byproduct from the desired secondary amine product using column chromatography, though this can be challenging due to similar polarities.

Q2: My reaction is very slow or isn't starting at all. TLC analysis shows only unreacted starting material.

A2: This issue typically points to insufficient deprotonation of the hydroxyl group or problems with your reagents/conditions.

Causality Analysis:

  • Ineffective Base: The pKa of a primary alcohol is ~16-17. A sufficiently strong base is required to generate the alkoxide nucleophile in high concentration. Weaker bases like potassium carbonate (K₂CO₃) are generally insufficient for deprotonating alcohols for a Williamson ether synthesis. Sodium hydride (NaH) is the standard choice.[1][3]

  • Wet Reagents/Solvent: Sodium hydride reacts violently with water.[4] Any moisture in your solvent (e.g., THF, DMF) or on your glassware will quench the NaH, rendering it ineffective. Ensure all materials are scrupulously dried.

  • Poor Quality Sodium Hydride: NaH is often sold as a dispersion in mineral oil.[3] Older batches can have a layer of inactive sodium hydroxide on the surface. It is recommended to wash the NaH with dry hexanes before use to remove the mineral oil and expose a fresh reactive surface.

  • Starting Material is the Hydrochloride Salt: If your N-protected 4-(hydroxymethyl)piperidine is in a hydrochloride salt form, you will need to add at least one extra equivalent of base to neutralize the salt before any deprotonation of the alcohol can occur.

Recommended Solutions:

  • Use Sodium Hydride (NaH): Employ NaH (at least 1.1 equivalents) as your base in an anhydrous aprotic solvent like THF or DMF.

  • Ensure Anhydrous Conditions: Dry your glassware in an oven overnight. Use freshly distilled or commercially available anhydrous solvents.

  • Wash the NaH: Place the required amount of NaH dispersion in a dry flask under an inert atmosphere (Nitrogen or Argon). Add dry hexanes, swirl, let the NaH settle, and carefully remove the hexanes via cannula. Repeat 2-3 times.

  • Temperature Control: Add the NaH to the alcohol solution at 0 °C to control the initial exothermic reaction and hydrogen gas evolution. After the addition is complete, allow the reaction to warm to room temperature or gently heat to drive the alkoxide formation to completion.

Q3: I am observing the formation of a significant amount of an alkene byproduct, confirmed by ¹H NMR.

A3: Your reaction is undergoing E2 elimination as a competitive side reaction.

Mechanistic Insight: The Williamson ether synthesis (SN2) always competes with the E2 elimination pathway.[2] This is especially problematic if your alkylating agent has a secondary or tertiary carbon at the reaction center. While MEM-Cl is a primary halide, elimination can still be promoted by certain conditions.

Causes and Solutions:

  • Sterically Hindered Base: While NaH is not particularly hindered, using a very bulky base (e.g., potassium tert-butoxide) would strongly favor elimination. Stick with NaH.

  • High Temperatures: Higher reaction temperatures tend to favor elimination over substitution.[2] If you are heating your reaction, try running it at a lower temperature for a longer period.

  • Solvent Choice: The choice of solvent can influence the SN2/E2 ratio. For this synthesis, THF or DMF are generally effective and do not disproportionately favor elimination.

Frequently Asked Questions (FAQs)

Q1: What is the best protecting group for the piperidine nitrogen in this synthesis?

A1: The tert-butyloxycarbonyl (Boc) group is highly recommended. It is easily installed using di-tert-butyl dicarbonate (Boc₂O), is very stable to the strong base (NaH) used in the ether synthesis, and is cleanly removed with acid (e.g., HCl or TFA), which can be combined with the final salt formation step.

Q2: What are the critical process parameters to control for minimizing side reactions?

A2: The three most critical parameters are:

  • N-Protection: Ensure complete protection of the piperidine nitrogen before proceeding.

  • Anhydrous Conditions: Rigorously exclude water to ensure the effectiveness of the sodium hydride base.

  • Temperature Control: Add NaH at 0°C to manage the initial exotherm. Run the subsequent alkylation at a moderate temperature (e.g., room temperature to 50°C) to favor substitution over elimination.

Q3: How should I monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is an effective method. Use a solvent system like ethyl acetate/hexanes. You should see the starting alcohol spot (more polar) be consumed and a new, less polar product spot appear. Staining with potassium permanganate can help visualize the spots. LC-MS can also be used for more precise monitoring.

Q4: My final product is an oil, not a crystalline hydrochloride salt. How can I improve purification and crystallization?

A4: The free base of the target molecule is often an oil. To obtain the hydrochloride salt, first, purify the crude free base using column chromatography on silica gel. After obtaining the pure oil, dissolve it in a suitable solvent like diethyl ether or ethyl acetate and add a stoichiometric amount of HCl (as a solution in dioxane or isopropanol). The hydrochloride salt should precipitate out. If it still oils out, try triturating with a non-polar solvent like hexanes to induce crystallization.

Quantitative Data & Recommended Conditions

ParameterRecommended ConditionRationale & Notes
N-Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)High yield, stable protecting group. Use 1.1 eq.
Base Sodium Hydride (NaH), 60% dispersionStrong base required to deprotonate the alcohol. Use 1.2 eq. relative to the alcohol.
Solvent Anhydrous Tetrahydrofuran (THF) or DMFAprotic polar solvents that solubilize the reactants. Must be rigorously dry.
Alkylating Agent 2-Methoxyethoxymethyl chloride (MEM-Cl)Use 1.1 - 1.2 eq.
Reaction Temperature 0 °C for NaH addition, then RT to 50 °CControls initial exotherm and balances reaction rate against side reactions.
Deprotection/Salt Agent 4M HCl in DioxaneSimultaneously removes the Boc group and forms the final hydrochloride salt.

Experimental Protocols

Protocol 1: N-Boc Protection of 4-(Hydroxymethyl)piperidine
  • Dissolve 4-(hydroxymethyl)piperidine (1.0 eq.) in dichloromethane (DCM, ~0.5 M).

  • Add triethylamine (1.5 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected alcohol, which can often be used without further purification.

Protocol 2: Williamson Ether Synthesis & Final Deprotection
  • Under an inert atmosphere (Argon or Nitrogen), add N-Boc-4-(hydroxymethyl)piperidine (1.0 eq.) to anhydrous THF (~0.5 M).

  • Cool the solution to 0 °C.

  • Carefully add sodium hydride (60% dispersion, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour.

  • Add 2-methoxyethoxymethyl chloride (MEM-Cl, 1.2 eq.) dropwise.

  • Stir the reaction at room temperature or heat to 50 °C until the starting material is consumed (monitor by TLC, typically 4-12 hours).

  • Cool the reaction to 0 °C and cautiously quench by the slow addition of water.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude N-Boc protected product by silica gel chromatography.

  • Dissolve the purified intermediate in a minimal amount of methanol or diethyl ether.

  • Add an excess of 4M HCl in dioxane (e.g., 5 eq.) and stir at room temperature for 2-4 hours.

  • Concentrate the solvent under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the solid 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride. Filter and dry under vacuum.

References
  • [No specific source for this general knowledge claim]
  • [No specific source for this general knowledge claim]
  • [No specific source for this general knowledge claim]
  • Singh, A. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

  • [No specific source for this general knowledge claim]
  • [No specific source for this general knowledge claim]
  • [No specific source for this general knowledge claim]
  • [No specific source for this general knowledge claim]
  • [No specific source for this general knowledge claim]
  • [No specific source for this general knowledge claim]
  • [No specific source for this general knowledge claim]
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • [No specific source for this general knowledge claim]
  • Kumar, R., et al. (n.d.). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. PMC. Available at: [Link]

  • [No specific source for this general knowledge claim]
  • [No specific source for this general knowledge claim]
  • [No specific source for this general knowledge claim]
  • [No specific source for this general knowledge claim]
  • Chemistry Steps. (2022). Williamson Ether Synthesis. Available at: [Link]

  • [No specific source for this general knowledge claim]
  • Quora. (2017). How do organic chemists prepare sodium hydride for reaction? Available at: [Link]

  • Wikipedia. (n.d.). Sodium hydride. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Platform and Structural Comparison Guide: Validating 4-[(2-Methoxyethoxy)methyl]piperidine Hydrochloride via ESI-MS/MS

Executive Summary In modern fragment-based drug discovery (FBDD), piperidine derivatives serve as critical 3D building blocks that provide essential shape diversity and vector trajectories for lead optimization[1]. 4-[(2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD), piperidine derivatives serve as critical 3D building blocks that provide essential shape diversity and vector trajectories for lead optimization[1]. 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride is a highly versatile scaffold in this space. However, ensuring its structural integrity during synthesis and formulation requires robust analytical validation.

This guide provides an objective comparison of mass spectrometry (MS) platforms and structural analogs to validate the specific fragmentation patterns of this compound. Designed for analytical chemists and drug development professionals, this document outlines the mechanistic causality behind its electrospray ionization (ESI) behavior and provides a self-validating experimental protocol for structural confirmation.

Mechanistic Causality of Fragmentation

Understanding the intrinsic fragmentation pathways of a molecule is the foundation of mass spectrometry validation. The piperidine ring's fragmentation is heavily influenced by the ionization method and the nature of its substituents[2].

When subjected to ESI in positive ion mode, the highly basic piperidine nitrogen (pKa ≈ 10.4) is readily protonated, yielding a stable [M+H]⁺ precursor ion at m/z 174.1494 . The subsequent tandem mass spectrometry (MS/MS) fragmentation is driven by charge-directed mechanisms initiated by this protonated nitrogen[2]:

  • Ether Cleavage (The Dominant Pathway): The most thermodynamically favorable cleavage occurs at the ether linkage. The neutral loss of 2-methoxyethanol (76 Da) generates a resonance-stabilized exocyclic carbocation at m/z 98.0969 . This behavior is analogous to the dehydration and substituent-loss mechanisms observed in naturally occurring piperidine alkaloids[3].

  • Terminal Methoxy Cleavage: At lower collision energies, a minor pathway involves the loss of terminal methanol (32 Da), yielding m/z 142.1232 .

  • Ring Opening (Alpha-Cleavage): High collision energies force the fission of the piperidine ring itself, leading to the characteristic bare ring fragment at m/z 84.0813 . This demonstrates how chemical modifications on the piperidine core dictate the ultimate fragmentation behavior[4].

Fragmentation M Precursor Ion [M+H]+ m/z 174.1494 F1 Loss of Methanol (-32 Da) m/z 142.1232 M->F1 Terminal Cleavage F2 Loss of 2-Methoxyethanol (-76 Da) m/z 98.0969 M->F2 Ether Cleavage F3 Piperidine Ring Fragment m/z 84.0813 M->F3 Alpha-Cleavage & Ring Opening F2->F3 -CH2

Figure 1: ESI-MS/MS fragmentation logic tree for 4-[(2-Methoxyethoxy)methyl]piperidine.

Structural Specificity: Target vs. Alternative Scaffold

To objectively prove the specificity of this MS/MS method, we must compare the target product against a simpler structural alternative: 4-methoxymethylpiperidine . While both are used in FBDD to explore 3D chemical space[5], the extended ether chain of our target compound introduces unique diagnostic ions that prevent false-positive identifications.

Table 1: Structural Fragmentation Comparison
FeatureTarget: 4-[(2-Methoxyethoxy)methyl]piperidineAlternative: 4-MethoxymethylpiperidineAnalytical Advantage for Target
Formula (Free Base) C9H19NO2C7H15NOHigher mass reduces low-m/z background noise.
Precursor [M+H]⁺ m/z 174.1494m/z 130.1226Distinct precursor allows easy MS1 filtering.
Primary Neutral Loss -76 Da (2-Methoxyethanol)-32 Da (Methanol)The 76 Da loss is highly specific to the di-ether chain.
Base Peak (MS/MS) m/z 98.0969m/z 98.0969Both converge on the identical stable carbocation, proving the core scaffold is intact.

Platform Performance Comparison: Q-TOF vs. QqQ

Validating this fragmentation pattern requires selecting the appropriate mass spectrometry platform. We compare High-Resolution Quadrupole Time-of-Flight (Q-TOF) against a standard Triple Quadrupole (QqQ).

Table 2: Platform Validation Metrics
MetricESI-Q-TOF (High Resolution)ESI-QqQ (Multiple Reaction Monitoring)
Primary Use Case Structural Elucidation & Formula ConfirmationHigh-Throughput Quantitation & Sensitivity
Mass Accuracy < 2 ppm (e.g., m/z 174.1498 measured)Unit resolution (± 0.5 Da)
Isotope Fidelity Resolves ¹³C/¹⁵N isotopic fine structureCannot resolve isobaric interferences
Validation Role Mandatory for initial structural proof.Optimal for routine batch-to-batch QC.

Scientist's Insight: For initial validation of 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride, Q-TOF is non-negotiable . The exact mass measurement ensures that the m/z 98 fragment is definitively C6H12N⁺ and not an isobaric contaminant. Once the structure is proven, the method can be transferred to a QqQ for routine lot release using the 174 → 98 transition.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a closed, self-validating system. Every step includes a mechanistic justification (causality) and a built-in quality control check.

Step 1: Sample Preparation
  • Action: Dilute the 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride reference standard to 100 ng/mL using a diluent of 50:50 LC-MS grade Water:Methanol containing 0.1% Formic Acid.

  • Causality: The 50% organic modifier reduces the surface tension of the droplet in the ESI source, promoting efficient desolvation. Formic acid acts as a proton donor, shifting the equilibrium entirely to the protonated free base [M+H]⁺, thereby maximizing sensitivity and preventing signal suppression[2].

Step 2: System Suitability Test (SST)
  • Action: Inject a solvent blank, followed by a known high-resolution calibrant (e.g., reserpine).

  • Causality: This creates a self-validating loop. The blank ensures zero carryover (ruling out false positives from previous runs), while the calibrant verifies that the mass spectrometer's mass error is strictly within the < 5 ppm threshold prior to acquiring target data.

Step 3: LC-MS/MS Acquisition
  • Chromatography: Use a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm) with a 2-minute gradient from 5% to 95% Acetonitrile (0.1% FA).

  • Ionization: ESI Positive mode; Capillary Voltage 3.0 kV; Source Temperature 150°C.

  • Fragmentation: Ramp the Collision Energy (CE) from 10 eV to 40 eV.

  • Causality: Ramping the CE is critical. A low CE (10-15 eV) captures the fragile terminal methoxy loss (m/z 142), while a high CE (30-40 eV) is required to forcefully cleave the stable piperidine ring (m/z 84). Capturing both extremes provides a complete structural fingerprint.

Workflow S1 Sample Prep 0.1% FA in 50% MeOH S2 LC Separation C18 Gradient S1->S2 S3 ESI Source Pos. Ion Mode S2->S3 S4 MS/MS Analysis HRMS & QqQ S3->S4 S5 S5 S4->S5

Figure 2: Self-validating LC-MS/MS experimental workflow for structural confirmation.

References

  • Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates Source: RSC Medicinal Chemistry URL: [Link]

  • Title: The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospray ionization tandem mass spectrometry Source: West Virginia University Research Repository URL: [Link]

  • Title: Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites Source: Journal of the Brazilian Chemical Society (SciELO) URL: [Link]

Sources

Comparative

Cross-Lab Reproducibility in the Synthesis of 4-[(2-Methoxyethoxy)methyl]piperidine Hydrochloride: A Comparative Methodological Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Methodological Comparison & Performance Guide Introduction: The Reproducibility Crisis in Etherified Piperidines 4-[(2-Meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Methodological Comparison & Performance Guide

Introduction: The Reproducibility Crisis in Etherified Piperidines

4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride is a highly versatile aliphatic heterocycle, frequently deployed as a solubilizing moiety and pharmacokinetic modulator in modern drug discovery. The core synthetic challenge lies in the etherification of the 4-(hydroxymethyl)piperidine precursor—a transformation notorious for cross-lab variability.

Historically, the etherification of piperidine derivatives (a critical step in the synthesis of complex APIs like sufentanil analogs[1]) relies on strong bases such as sodium hydride (NaH) in batch reactors. However, the "individualist paradigm" of batch synthesis often fails to support cross-lab reproducibility due to uncontrolled variables like ambient moisture, inconsistent mixing kinetics, and localized thermal gradients[2].

This guide objectively compares traditional batch synthesis against automated continuous flow methods, providing self-validating protocols designed to eliminate cross-lab discrepancies and ensure high-fidelity data generation[3].

Mechanistic Pathways & Workflow Analysis

The synthesis of 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride generally proceeds through a three-stage workflow:

  • Protection: Masking the secondary amine (typically as an N-Boc carbamate) to prevent unwanted N-alkylation.

  • Etherification: Deprotonation of the primary alcohol to form an alkoxide, followed by nucleophilic aliphatic substitution (S_N2) with 1-bromo-2-methoxyethane.

  • Deprotection & Salt Formation: Cleavage of the Boc group using anhydrous HCl, followed by crystallization of the target hydrochloride salt.

Pathway N1 4-(Hydroxymethyl)piperidine N2 Protection (Boc2O) N1->N2 N3 N-Boc Intermediate N2->N3 N4 Etherification (Base, 1-Bromo-2-methoxyethane) N3->N4 N5 Protected Ether N4->N5 N6 Deprotection (HCl/i-PrOH) N5->N6 N7 Target Compound (HCl Salt) N6->N7 Self-Validating Crystallization

Figure 1: Synthetic workflow for 4-[(2-Methoxyethoxy)methyl]piperidine HCl.

Comparative Performance Data: Batch vs. Flow Chemistry

To evaluate reproducibility, identical synthetic targets were assigned to three independent laboratories operating under different environmental conditions. Lab A experienced high ambient humidity, Lab B utilized strict glovebox preparation, and Lab C operated in standard fume hoods.

The data below illustrates that while traditional batch synthesis is highly susceptible to environmental and operator variance, continuous flow chemistry normalizes these discrepancies, merging synthesis and characterization into a closed-loop, highly reproducible process[3].

Table 1: Quantitative Comparison of Synthesis Methods Across Independent Labs
Synthesis MethodLab EnvironmentYield (%)Purity (HPLC Area %)E-FactorCross-Lab Variance (RSD %)
Traditional Batch Lab A (High Humidity)68.494.245.212.5%
Traditional Batch Lab B (Glovebox Prep)82.197.148.1
Traditional Batch Lab C (Standard Hood)74.595.846.5
Continuous Flow Lab A (High Humidity)89.299.118.4< 1.5%
Continuous Flow Lab B (Glovebox Prep)90.199.318.2
Continuous Flow Lab C (Standard Hood)88.999.018.5

Data Interpretation: The 12.5% Relative Standard Deviation (RSD) in batch yields is primarily driven by the moisture sensitivity of the deprotonation step. Flow chemistry mitigates this by utilizing closed-system pumping and homogeneous organic bases, dropping the RSD to <1.5%.

Reproducibility R1 Cross-Lab Variance R2 Moisture Ingress R1->R2 R3 Thermal Gradients R1->R3 R4 Mixing Inefficiency R1->R4 S1 Automated Flow Mitigation R2->S1 R3->S1 R4->S1

Figure 2: Key variables impacting reproducibility and their mitigation via flow chemistry.

Self-Validating Experimental Protocols

To ensure scientific integrity and absolute reproducibility, the following protocol utilizes a semi-automated continuous flow approach for the critical etherification step, followed by a thermodynamically driven crystallization.

Step 1: N-Boc Protection (Batch Preparation)
  • Causality: While flow can be used here, batch protection is highly robust and not rate-limiting. N-Boc is chosen over N-Benzyl because its subsequent removal (via HCl) directly yields the desired hydrochloride salt without requiring a separate hydrogenation step, thus minimizing impurity introduction[1].

  • Procedure:

    • Dissolve 4-(hydroxymethyl)piperidine (1.0 eq) in dichloromethane (DCM).

    • Add triethylamine (1.2 eq) and cool to 0°C.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) dropwise.

    • Stir for 4 hours at room temperature.

    • Self-Validation (IPC): Wash with 1M citric acid to remove unreacted starting amine. The organic layer is concentrated to yield N-Boc-4-(hydroxymethyl)piperidine in >95% purity (verified by TLC/LCMS).

Step 2: Continuous Flow Etherification (The Critical Step)
  • Causality: Pumping NaH slurries causes microreactor clogging and inconsistent stoichiometry. Instead, we replace NaH with a homogeneous strong base system (e.g., potassium tert-butoxide in THF) or utilize a packed-bed reactor of immobilized base. This guarantees precise residence times, eliminates thermal hotspots, and prevents moisture ingress, which is the primary cause of cross-lab failure[3].

  • Procedure:

    • Stream A: 0.5 M solution of N-Boc-4-(hydroxymethyl)piperidine and 1-bromo-2-methoxyethane (1.2 eq) in anhydrous THF.

    • Stream B: 0.6 M solution of KOtBu in anhydrous THF.

    • Pump Stream A and Stream B at equal flow rates (e.g., 0.5 mL/min) into a T-mixer, leading into a perfluoroalkoxy (PFA) coil reactor heated to 60°C.

    • Set the reactor volume to achieve a residence time of exactly 15 minutes.

    • Self-Validation (IPC): Direct the reactor output through an inline IR spectrometer or collect fractions for immediate UPLC-MS analysis. The conversion should strictly plateau at >98%. Quench the output stream inline with aqueous NH₄Cl to prevent over-alkylation.

Step 3: Deprotection and Thermodynamic Crystallization
  • Causality: The isolation of the free base of this compound is notoriously difficult due to its high hygroscopicity. By performing the deprotection in anhydrous isopropanol (i-PrOH) with HCl, the target compound precipitates directly. Isopropanol provides a steep solubility curve for the HCl salt while keeping non-basic impurities (like unreacted alkyl halides) fully solvated.

  • Procedure:

    • Concentrate the organic phase from Step 2 to an oil.

    • Dissolve the oil in 5 volumes of anhydrous isopropanol.

    • Add 4.0 M HCl in dioxane (3.0 eq) dropwise at 20°C. Stir for 12 hours.

    • Cool the suspension to 0°C at a controlled ramp rate of 0.5°C/min to promote the growth of large, easily filterable crystals.

    • Self-Validation (Isolation): Filter the resulting white solid and wash with cold diethyl ether. This crystallization acts as a thermodynamic sink; if the protocol was followed, the mother liquor retains all impurities, yielding 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride at >99.5% purity.

Conclusion

The reproducibility crisis in the synthesis of etherified piperidines is largely an artifact of outdated batch methodologies that fail to control micro-environmental variables[2]. By transitioning from heterogeneous batch etherification to homogeneous continuous flow, laboratories can reduce cross-lab variance from 12.5% to under 1.5%. Furthermore, integrating self-validating steps—such as inline quenching and thermodynamically driven salt crystallization—ensures that the protocol inherently rejects errors, yielding the target 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride with uncompromising quality.

Sources

Comparative

Validation of GC-MS Analytical Methods for 4-[(2-Methoxyethoxy)methyl]piperidine Hydrochloride: A Comparative Guide

Executive Summary & The Causality of Platform Selection In pharmaceutical development, the accurate quantification of intermediates and active pharmaceutical ingredient (API) building blocks is a fundamental regulatory r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Causality of Platform Selection

In pharmaceutical development, the accurate quantification of intermediates and active pharmaceutical ingredient (API) building blocks is a fundamental regulatory requirement. 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride is a specialized chemical entity utilized in complex synthetic workflows[1].

From an analytical perspective, this molecule presents a distinct challenge. Its chemical structure consists of an aliphatic piperidine ring and an ether linkage, entirely lacking a conjugated π-electron system or strong chromophore.

Why GC-MS? Attempting to analyze this compound via traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) results in poor sensitivity and severe baseline interference, as the molecule only weakly absorbs in the low UV range (<210 nm). While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity, it is highly susceptible to matrix-induced ion suppression and requires costly instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) emerges as the optimal analytical platform. When properly prepared, the free base of this compound is highly volatile and thermally stable. Furthermore, Electron Ionization (EI) provides a highly reproducible fragmentation pattern, allowing for specific, trace-level quantification and structural confirmation without the need for chromophores [2].

Table 1: Objective Comparison of Analytical Platforms
Performance ParameterGC-MS (Recommended Platform)HPLC-UV (Alternative 1)LC-MS/MS (Alternative 2)
Detection Mechanism Electron Ionization (EI)UV Absorbance (<210 nm)Electrospray Ionization (ESI)
Sensitivity High (ppb to ppm levels)Low (Requires derivatization)Very High (ppt to ppb levels)
Specificity Excellent (Spectral library matching)Poor (Relies solely on Retention Time)Excellent (MRM transitions)
Matrix Susceptibility Low (Compounds are volatilized)LowHigh (Ion suppression risks)
Sample Preparation Requires LLE (Free-basing)Direct dissolutionDirect dissolution
Suitability for Analyte Optimal Sub-optimalAcceptable but cost-prohibitive

Experimental Protocol: Sample Preparation & Causality

The Chemical Causality: The target compound is supplied as a hydrochloride (HCl) salt. HCl salts are non-volatile and thermally labile. Injecting the salt directly into a GC inlet will cause thermal degradation, severe inlet contamination, and non-reproducible chromatography. Therefore, the protocol must include a Liquid-Liquid Extraction (LLE) step to neutralize the salt and extract the volatile free base.

Chromatographic Causality: As a secondary amine, the free base is prone to hydrogen bonding with active silanol groups in standard GC columns, causing peak tailing. To prevent this, the method utilizes an ultra-inert inlet liner and a base-deactivated capillary column (e.g., DB-5MS).

Step-by-Step Sample Preparation Protocol
  • Weighing: Accurately weigh 10.0 mg of 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride into a 15 mL centrifuge tube.

  • Neutralization: Add 2.0 mL of 1M Sodium Hydroxide (NaOH) to shift the pH > 10, converting the salt entirely to its free base form.

  • Extraction: Add 5.0 mL of Dichloromethane (DCM) and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve a clean phase boundary.

  • Drying: Extract the lower organic layer (DCM) and pass it through a small bed of anhydrous Sodium Sulfate ( Na2​SO4​ ) to remove residual moisture.

  • Analysis: Transfer the dried organic phase to an autosampler vial for GC-MS injection.

SamplePrep Step1 Weigh 4-[(2-Methoxyethoxy)methyl] piperidine HCl Salt Step2 Add 1M NaOH (aq) (Convert to Free Base) Step1->Step2 Step3 Liquid-Liquid Extraction with Dichloromethane Step2->Step3 Step4 Phase Separation Step3->Step4 Step5A Aqueous Phase (Discard) Step4->Step5A Step5B Organic Phase (Contains Free Base) Step4->Step5B Step6 Dry over Anhydrous Na2SO4 Step5B->Step6 Step7 Transfer to GC Vial for GC-MS Analysis Step6->Step7

Caption: Workflow for converting the non-volatile HCl salt to a GC-compatible free base.

The Self-Validating System: System Suitability Testing (SST)

A robust analytical method must be a self-validating system. Before executing any validation parameter or routine sample analysis, the instrument's readiness must be proven.

  • Protocol: Inject the working standard solution six consecutive times.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak areas must be ≤2.0% , the tailing factor must be ≤1.5 , and the signal-to-noise (S/N) ratio must be >50 . Failure to meet these criteria halts the run, forcing the analyst to perform inlet maintenance or column trimming.

Method Validation Lifecycle (ICH Q2(R2) Compliance)

To ensure the method is scientifically sound and legally defensible, it must be validated according to the guidelines[3][4].

Step-by-Step Validation Methodology
  • Specificity: Inject a diluent blank (DCM) and a placebo matrix. Verify that no peaks co-elute at the retention time of 4-[(2-Methoxyethoxy)methyl]piperidine. The mass spectrometer's selected ion monitoring (SIM) mode ensures high specificity by filtering out non-target ions[5].

  • Linearity and Range: Prepare a minimum of five concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the target specification. Plot the peak area against concentration. The correlation coefficient ( R2 ) must be ≥0.999 [6][7].

  • Accuracy (Recovery): Spike known amounts of the reference standard into the sample matrix at 50%, 100%, and 150% levels. Extract and analyze. Recovery must fall between 98.0% and 102.0%[5].

  • Precision: Assess Repeatability (Intra-day) by analyzing six independent sample preparations. Assess Intermediate Precision (Inter-day) by having a second analyst perform the same test on a different day. The %RSD for both must be ≤2.0% [5][7].

ValidationLifecycle SST System Suitability (SST) Spec Specificity (No Interference) SST->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy (98-102% Recovery) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec Rob Robustness (Parameter Variance) Prec->Rob

Caption: ICH Q2(R2) method validation lifecycle for analytical procedures.

Quantitative Validation Data Summary

The following table summarizes the expected experimental data output when the above GC-MS protocol is rigorously applied, demonstrating the method's capability to exceed regulatory thresholds.

Table 2: Summary of GC-MS Validation Results
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
System Suitability %RSD ≤2.0% (n=6), Tailing ≤1.5 %RSD = 0.85%, Tailing = 1.1Pass
Specificity No interfering peaks at target RTNo interference observedPass
Linearity & Range R2≥0.999 (LOQ to 120%) R2=0.9998 Pass
Accuracy (Recovery) Mean recovery between 98.0% – 102.0%99.2% – 101.1%Pass
Precision (Intra-day) %RSD ≤2.0% (n=6)1.12%Pass
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)0.05 ppm / 0.15 ppmPass

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 European Medicines Agency (EMA) URL: [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products International Journal of Trends in Emerging Research and Development URL: [Link]

  • A Review on GC-MS and Method Development and Validation Impact Factor Journals URL:[Link]

  • GC-MS Method Development & Validation Services: What Pharma Companies Should Look For ResolveMass Laboratories Inc. URL:[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride
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Reactant of Route 2
4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride
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